molecular formula C3HBrCl2N2 B093351 2-Bromo-4,5-dichloro-1H-imidazole CAS No. 16076-27-0

2-Bromo-4,5-dichloro-1H-imidazole

Katalognummer: B093351
CAS-Nummer: 16076-27-0
Molekulargewicht: 215.86 g/mol
InChI-Schlüssel: SULQOTGFPPFUMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4,5-dichloroimidazole is a halogenated imidazole derivative that can be prepared via bromination of 4,5-dichloroimidazole using bromine.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-bromo-4,5-dichloro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrCl2N2/c4-3-7-1(5)2(6)8-3/h(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULQOTGFPPFUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166976
Record name Imidazole, 2-bromo-4,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16076-27-0
Record name 2-Bromo-4,5-dichloro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16076-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-dichloroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016076270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4,5-dichloroimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazole, 2-bromo-4,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,5-dichloro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Bromo-4,5-dichloroimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4VL672K4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4,5-dichloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 2-Bromo-4,5-dichloro-1H-imidazole. This halogenated imidazole derivative serves as a valuable building block in synthetic chemistry, particularly in the development of biologically active compounds.

Core Chemical Properties

This compound is a solid, crystalline compound with the molecular formula C₃HBrCl₂N₂.[1][2] Its core structure consists of an imidazole ring substituted with one bromine and two chlorine atoms. The physicochemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃HBrCl₂N₂[1][2]
Molecular Weight 215.86 g/mol [2][3]
Appearance White to pale brown or pale grey crystals or powder[1]
Melting Point 223 °C (decomposes)[3][4]
Boiling Point (Predicted) 350.8 ± 45.0 °CN/A
Density (Predicted) 2.135 ± 0.06 g/cm³N/A
Assay ≥96%[3]
Storage Temperature 2-8°C[4]
CAS Number 16076-27-0[2][3]
InChI Key SULQOTGFPPFUMG-UHFFFAOYSA-N[1]
SMILES Clc1nc(Br)[nH]c1Cl[3]

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the direct bromination of 4,5-dichloroimidazole using bromine.[4] This electrophilic substitution reaction targets the C2 position of the imidazole ring, which is activated for such reactions.

General Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 4,5-dichloroimidazole

  • Bromine

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)

  • Base (e.g., sodium acetate, if using acetic acid)

  • Sodium thiosulfate solution (for quenching)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • In a well-ventilated fume hood, dissolve 4,5-dichloroimidazole in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent to the cooled reaction mixture via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Application in the Synthesis of Bioactive Molecules

A key application of this compound is its use as a precursor in the synthesis of 1-methoxymethyl-2-bromo-4,5-dichloroimidazole, a compound that has demonstrated potent insecticidal activity.[4]

Experimental Protocol: Synthesis of 1-methoxymethyl-2-bromo-4,5-dichloroimidazole

This protocol is based on the known N-alkylation reactions of imidazoles.

Materials:

  • This compound

  • A suitable base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran)

  • Chloromethyl methyl ether (or a suitable equivalent)

Procedure:

  • Suspend this compound in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath and add a suitable base (e.g., sodium hydride) portion-wise.

  • Stir the mixture at a low temperature for a period to allow for the deprotonation of the imidazole nitrogen.

  • Slowly add chloromethyl methyl ether to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the resulting product by column chromatography.

Spectroscopic Data

Despite extensive searches of chemical databases and literature, detailed experimental ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound are not publicly available at this time. Researchers are advised to perform their own spectral analysis for characterization upon synthesis. For reference, the mass spectrum of the precursor, 4,5-dichloroimidazole, is available in the NIST WebBook.[5]

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activities or the involvement of this compound in any signaling pathways. Its primary known biological relevance is as an intermediate in the synthesis of insecticidal compounds.[4] The broader class of halogenated imidazoles is of interest in medicinal chemistry for developing compounds with a range of potential therapeutic effects, including antimicrobial and anticancer activities.

Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships of this compound.

Synthesis_Workflow Synthesis Workflow of this compound and its Derivative cluster_0 Synthesis of this compound cluster_1 Synthesis of Insecticidal Derivative 4_5_dichloroimidazole 4,5-dichloroimidazole Bromination Bromination (e.g., with Br2) 4_5_dichloroimidazole->Bromination 2_Bromo_4_5_dichloro_1H_imidazole This compound Bromination->2_Bromo_4_5_dichloro_1H_imidazole Purification Purification (Recrystallization or Chromatography) 2_Bromo_4_5_dichloro_1H_imidazole->Purification Final_Product_1 Pure this compound Purification->Final_Product_1 Precursor This compound N_Alkylation N-Alkylation (e.g., with Chloromethyl methyl ether) Precursor->N_Alkylation Insecticidal_Derivative 1-methoxymethyl-2-bromo-4,5-dichloroimidazole N_Alkylation->Insecticidal_Derivative

Caption: Synthetic pathway of this compound and its derivative.

Logical_Relationships Logical Relationships of this compound Core_Compound This compound Key_Application Key Application: Synthesis of Bioactive Molecules Core_Compound->Key_Application Research_Area Broader Research Area: Medicinal Chemistry Core_Compound->Research_Area Precursor Precursor: 4,5-dichloroimidazole Synthesis_Method Synthesis Method: Electrophilic Bromination Precursor->Synthesis_Method Synthesis_Method->Core_Compound Bioactive_Derivative Bioactive Derivative: 1-methoxymethyl-2-bromo-4,5-dichloroimidazole Key_Application->Bioactive_Derivative Biological_Activity Biological Activity of Derivative: Insecticidal Bioactive_Derivative->Biological_Activity

References

In-Depth Technical Guide: 2-Bromo-4,5-dichloro-1H-imidazole (CAS: 16076-27-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dichloro-1H-imidazole, a halogenated imidazole derivative with applications as a key intermediate in the synthesis of bioactive molecules. This document consolidates available data on its chemical and physical properties, synthesis, safety, and potential applications, with a focus on its role in chemical and pharmaceutical research.

Core Compound Information

This compound is a substituted imidazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. The strategic placement of bromine and chlorine atoms provides multiple reactive sites for further chemical modifications, making it a versatile building block in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 16076-27-0
Molecular Formula C₃HBrCl₂N₂
Molecular Weight 215.86 g/mol
IUPAC Name This compound
Appearance White to pale brown or pale grey crystals or powder
Melting Point 223 °C (decomposes)
SMILES Clc1nc(Br)[nH]c1Cl
InChI 1S/C3HBrCl2N2/c4-3-7-1(5)2(6)8-3/h(H,7,8)
InChI Key SULQOTGFPPFUMG-UHFFFAOYSA-N

Synthesis

This compound can be synthesized via the bromination of 4,5-dichloroimidazole.[1] While a detailed, peer-reviewed experimental protocol for this specific transformation is not widely published, a general procedure can be adapted from standard methods for the halogenation of imidazoles.

Representative Experimental Protocol: Bromination of a Dihaloimidazole

This protocol is a representative example for the synthesis of a trihaloimidazole and may require optimization for the specific synthesis of this compound.

Materials:

  • 4,5-dichloroimidazole

  • Bromine (Br₂)

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)

  • Sodium bicarbonate or another suitable base (for workup)

  • Sodium thiosulfate solution (for quenching excess bromine)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-dichloroimidazole (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1-1.2 equivalents) in the same solvent to the reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath and quench any unreacted bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange-red color of bromine disappears.

  • Neutralize the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

G General Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4_5_dichloroimidazole 4,5-dichloroimidazole Reaction_Vessel Reaction at 0°C to RT 4_5_dichloroimidazole->Reaction_Vessel Bromine Bromine (Br₂) Bromine->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Quenching Quenching (Na₂S₂O₃) Reaction_Vessel->Quenching Reaction Completion Neutralization Neutralization (NaHCO₃) Quenching->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves primarily as a versatile intermediate in organic synthesis. Its utility stems from the presence of multiple halogen substituents that can be selectively functionalized, for instance, through cross-coupling reactions.

  • Agrochemicals: It is a precursor for the synthesis of 1-methoxymethyl-2-bromo-4,5-dichloroimidazole, a compound that has demonstrated potent insecticidal activity.[1]

  • Pharmaceutical Intermediates: The imidazole core is a privileged structure in medicinal chemistry. Halogenated imidazoles are key building blocks for the synthesis of a wide range of biologically active molecules, including potential kinase inhibitors and antiviral agents. The bromo and chloro substituents on this compound can be utilized in reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings to build more complex molecular architectures.

  • Material Science: Imidazole-based compounds are also explored in the development of functional materials where the electronic properties of the imidazole ring are of interest.

Biological Activity and Potential Mechanism of Action

While specific biological activity data for this compound is limited, the broader class of azole compounds, which includes imidazoles, is well-known for its antifungal properties.[2][3] However, it is important to note that in some specific molecular contexts, the presence of a 4,5-dichloro-1H-imidazole moiety has been associated with a decrease in antifungal activity, indicating that the substitution pattern is a critical determinant of efficacy.

The primary mechanism of action for azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase (also known as CYP51).[2][3] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The proposed mechanism involves:

  • The nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom in the active site of lanosterol 14α-demethylase.[2]

  • This binding prevents the natural substrate, lanosterol, from accessing the active site.[3]

  • The inhibition of this enzyme disrupts the synthesis of ergosterol.[2]

  • This leads to the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[3]

  • The altered sterol composition increases membrane permeability and fluidity, ultimately leading to the inhibition of fungal growth and cell death.[2][3]

Caption: The ergosterol biosynthesis pathway and the inhibitory action of azole compounds.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Hazard ClassGHS PictogramsSignal WordHazard Statements
Acute Toxicity, Oral (Category 3)GHS06 (Skull and crossbones)Danger H301: Toxic if swallowed.
Skin Irritation (Category 2)GHS07 (Exclamation mark)H315: Causes skin irritation.
Eye Irritation (Category 2A)GHS07 (Exclamation mark)H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory systemGHS07 (Exclamation mark)H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and dusts if ventilation is inadequate.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Always refer to the latest Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. While detailed public data on its specific biological activities and spectroscopic properties are scarce, its structural features suggest significant potential for derivatization. Researchers working with this compound should adhere to strict safety protocols due to its toxicity. Further research into the biological effects and synthetic applications of this and related trihaloimidazoles could lead to the discovery of novel bioactive compounds.

References

Technical Guide: Physicochemical Properties of 2-Bromo-4,5-dichloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dichloro-1H-imidazole is a halogenated imidazole derivative. Imidazole rings are significant structural motifs in many pharmaceutical compounds and biologically active molecules. This document provides a concise technical overview of the known physical and chemical properties of this compound, a key intermediate in the synthesis of various organic compounds, including those with potential insecticidal activity.[1] The strategic placement of bromo and chloro substituents makes it a versatile building block for further chemical modifications.

Chemical Structure and Identifiers

  • IUPAC Name: this compound

  • Molecular Formula: C₃HBrCl₂N₂[1][2]

  • Molecular Weight: 215.86 g/mol [1][2]

  • CAS Number: 16076-27-0[1][2]

  • SMILES: Clc1nc(Br)[nH]c1Cl[1]

Physicochemical Data

The following table summarizes the key physical properties of this compound.

PropertyValueSource
Appearance White to pale brown or pale grey crystals or powderThermo Fisher Scientific
Melting Point 223 °C (decomposes)[1][3]
Boiling Point Not available (decomposes)N/A
Solubility Data not readily available in common solvents.N/A

Experimental Protocols

Protocol: Melting Point Determination (Capillary Method)

This protocol outlines a standard method for determining the melting point of a solid crystalline compound like this compound.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small sample of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • The apparatus is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The sample is observed closely through the magnifying lens.

  • Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range. For this compound, decomposition is observed at 223 °C.[1][3] This would be noted by changes in color, gas evolution, or other visible signs of degradation.

Synthesis and Reactions

This compound is typically synthesized via the bromination of 4,5-dichloroimidazole.[1] This reaction provides a direct route to this halogenated intermediate.

Synthesis_of_2_Bromo_4_5_dichloro_1H_imidazole cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4_5_dichloroimidazole 4,5-dichloroimidazole Reaction_Vessel Reaction Vessel (e.g., in a suitable solvent) 4_5_dichloroimidazole->Reaction_Vessel Bromine Bromine (Br₂) Bromine->Reaction_Vessel Product_Compound This compound Reaction_Vessel->Product_Compound Bromination

Caption: Synthesis of this compound.

This intermediate is valuable in the synthesis of more complex molecules. For instance, it can be used to produce 1-methoxymethyl-2-bromo-4,5-dichloroimidazole, a compound noted for its potent insecticidal properties.[1] It also serves as a precursor for synthesizing other 2-substituted 4,5-dichloroimidazoles.[1]

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

2-Bromo-4,5-dichloro-1H-imidazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-4,5-dichloro-1H-imidazole

This technical guide provides comprehensive information on the physicochemical properties and a generalized analytical workflow for the chemical compound this compound, targeted towards researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a halogenated imidazole derivative.[1] The fundamental molecular details of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₃HBrCl₂N₂[2][3]
Molecular Weight 215.86 g/mol [3]
IUPAC Name This compound[2]
CAS Number 16076-27-0[2][3]

Generalized Experimental Protocol for Characterization

The following outlines a standard methodology for the characterization and purity assessment of a synthesized or procured sample of this compound.

1. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: To confirm the presence and chemical environment of the single proton on the imidazole ring.
  • ¹³C NMR: To identify the three distinct carbon atoms in the molecule.
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Data Acquisition: Acquire spectra on a 400 MHz or higher NMR spectrometer.
  • Mass Spectrometry (MS):
  • To confirm the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine atoms.
  • Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common methods.
  • Expected Result: A characteristic isotopic cluster for the molecular ion [M+H]⁺ or [M-H]⁻ corresponding to the presence of one bromine and two chlorine atoms.

2. Chromatographic Analysis:

  • High-Performance Liquid Chromatography (HPLC):
  • To assess the purity of the compound.
  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a typical starting point.
  • Stationary Phase: A C18 reversed-phase column is commonly used.
  • Detection: UV detection at a wavelength determined by a UV-Vis scan of the compound.
  • Gas Chromatography-Mass Spectrometry (GC-MS):
  • An alternative for purity assessment and identification, particularly for volatile compounds.
  • Column: A non-polar or medium-polarity capillary column.
  • Carrier Gas: Helium or Hydrogen.
  • Detection: Mass spectrometer to identify eluting peaks.

3. Physical Characterization:

  • Melting Point Determination:
  • To determine the melting point range of the solid compound, which is an indicator of purity.
  • Apparatus: A standard melting point apparatus.
  • Appearance:
  • Visual inspection of the compound's physical state (e.g., crystalline solid, powder) and color.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the reception, analysis, and release of a chemical sample like this compound in a research or quality control setting.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Review & Decision Sample_Reception Sample Reception Documentation Documentation Review Sample_Reception->Documentation Sample_Prep Sample Preparation for Analysis Documentation->Sample_Prep Spectroscopy Spectroscopic Analysis (NMR, MS) Sample_Prep->Spectroscopy Chromatography Chromatographic Purity (HPLC, GC) Sample_Prep->Chromatography Physical_Char Physical Characterization (MP) Sample_Prep->Physical_Char Data_Analysis Data Analysis & Interpretation Spectroscopy->Data_Analysis Chromatography->Data_Analysis Physical_Char->Data_Analysis Specification_Check Check Against Specifications Data_Analysis->Specification_Check Decision Decision (Pass/Fail) Specification_Check->Decision Release Qualified for Use Decision->Release Pass Investigation Further Investigation Decision->Investigation Fail

Caption: A logical workflow for the analysis of this compound.

References

Discovery and history of halogenated imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Halogenated Imidazoles

Introduction

The journey of halogenated imidazoles begins with the initial synthesis of the parent imidazole ring in 1858 by German chemist Heinrich Debus, who produced it through the reaction of glyoxal and formaldehyde in ammonia.[1][2][3] This five-membered aromatic heterocycle, containing two nitrogen atoms, has since become a "privileged structure" in medicinal chemistry due to its presence in a vast array of biologically active molecules and pharmaceuticals.[1][4] Imidazole and its derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[1][5]

The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the imidazole core is a key strategy in drug discovery. Halogenation significantly modifies the physicochemical properties of the parent molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7] This guide provides a comprehensive overview of the discovery, synthesis, and historical development of halogenated imidazoles, with a focus on their applications in medicinal chemistry.

Early Synthetic Methodologies for Halogenation

Historically, the synthesis of halogenated imidazoles involved direct halogenation of the imidazole ring. Early methods often utilized N-halogenosuccinimides as the halogenating agent in aqueous solvents.[8] However, these methods could be inefficient, sometimes leading to multiple halogenations and the formation of byproducts that were difficult to separate.[8][9]

A significant advancement in the synthesis of halogenated imidazoles was the development of a method utilizing alkali metal or alkaline earth metal hypohalites in the presence of a phase-transfer catalyst. This process offered a more controlled and industrially advantageous route to these valuable pharmaceutical intermediates.[8]

Experimental Protocol: Halogenation of Imidazoles via Hypohalite

This protocol is based on methodologies developed for the efficient synthesis of halogenated imidazoles.[8]

Objective: To synthesize a halogenated imidazole using an alkali metal hypohalite and a quaternary ammonium salt catalyst.

Materials:

  • Imidazole or a substituted imidazole derivative

  • Solvent (e.g., toluene, methanol, water, or a mixture)

  • Quaternary ammonium salt catalyst (e.g., tetrabutylammonium bromide)

  • Halogenating agent: Alkali metal hypohalite (e.g., sodium hypochlorite, sodium hypobromite) or alkaline earth metal hypohalite (e.g., calcium hypochlorite)

  • Reaction vessel equipped with a stirrer and temperature control

Procedure:

  • Charge the reaction vessel with the chosen solvent, the starting imidazole compound, and the quaternary ammonium salt catalyst.

  • Stir the mixture to ensure homogeneity.

  • Slowly add the alkali metal or alkaline earth metal hypohalite solution to the reaction mixture. The addition rate should be controlled to manage the reaction temperature.

  • Maintain the reaction temperature, typically between 60°C and 100°C, for a sufficient period to ensure complete conversion.[9]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, cool the reaction mixture.

  • Filter the mixture to separate the product. If the product is in the filtrate, proceed with extraction using an appropriate organic solvent.

  • Purify the crude product by recrystallization or chromatography to obtain the desired halogenated imidazole.[9]

G cluster_workflow General Workflow for Imidazole Halogenation start Start: Imidazole & Catalyst in Solvent add_reagent Add Halogenating Agent (e.g., Sodium Hypohalite) start->add_reagent react Controlled Reaction (Temperature: 60-100°C) add_reagent->react workup Reaction Work-up (Cooling, Filtration/Extraction) react->workup purify Purification (Recrystallization/Chromatography) workup->purify end_product End: Purified Halogenated Imidazole purify->end_product

Caption: General workflow for the synthesis of halogenated imidazoles.

Halogenated Imidazoles in Medicinal Chemistry

The introduction of halogens has proven to be a powerful tool in the development of imidazole-based therapeutics across various disease areas.

Anticancer Agents: Tyrosine Kinase Inhibitors

A significant area of research has been the development of halogenated imidazoles as tyrosine kinase inhibitors (TKIs).[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Halogen atoms can enhance the binding affinity and selectivity of TKIs to their target kinases.[5]

Recently, a series of novel (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′- (halogenated)benzylidenebenzohydrazide derivatives were synthesized and evaluated for their anticancer activity.[5] Several of these compounds demonstrated potent cytotoxic effects against various cancer cell lines and significant inhibition of key kinases like EGFR, HER2, and CDK2.[5]

Experimental Protocol: General Synthesis of Halogenated Benzimidazole-Hydrazide Derivatives

This protocol is adapted from the multi-step synthesis of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives.[5]

Objective: To synthesize the final halogenated target compounds from a hydrazide intermediate and a halogen-substituted benzaldehyde.

Materials:

  • Hydrazide intermediate (e.g., 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide)

  • Various halogen-substituted benzaldehydes (e.g., 3-bromobenzaldehyde, 3-fluorobenzaldehyde)

  • Ethanol (as solvent)

  • Glacial acetic acid (as catalyst)

  • Reflux apparatus

Procedure:

  • Dissolve an equimolar mixture of the hydrazide intermediate and the specific halogen-substituted benzaldehyde in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain for an appropriate time (typically several hours), monitoring the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the final product under vacuum. The synthesis yields can range from 53% to 97%.[5]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀) and selectivity index (SI) of selected halogenated benzimidazole derivatives against various cancer cell lines.[5]

Compound IDHalogen SubstitutionHCT-116 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)WI-38 (Normal) IC₅₀ (µM)Selectivity Index (SI) against HepG2
6c 3-Bromo8.947.828.2342.315.41
6d 4-Bromo24.1121.4823.0978.493.65
6h 2-Fluoro12.339.8910.1571.117.19
6i 3-Fluoro10.218.649.0348.765.64
6j 4-Fluoro19.8717.5318.9265.343.73
Sorafenib -5.834.176.517.561.81
Sunitinib -24.0611.2319.7874.656.65

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. SI: Selectivity Index (IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher value indicates greater selectivity for cancer cells.

G cluster_pathway Inhibition of Cancer Cell Signaling by Halogenated TKI TKI Halogenated Imidazole TKI (e.g., Compound 6h, 6i) RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) TKI->RTK Inhibits Apoptosis Apoptosis (Programmed Cell Death) TKI->Apoptosis Induces Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) RTK->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Downstream->Apoptosis Inhibits

Caption: Simplified signaling pathway inhibited by a halogenated TKI.

Anesthetic Agents

Etomidate, an imidazole-based intravenous anesthetic, has been used clinically for decades due to its rapid onset and high safety profile.[10] A significant drawback, however, is its inhibitory effect on corticoid synthesis. This has driven the development of halogenated etomidate derivatives designed as "soft drugs." These new compounds aim to retain the potent anesthetic effects while being rapidly metabolized to inactive forms, thus mitigating the adverse effects on corticoid function and allowing for faster recovery.[10]

Antimicrobial and Antiparasitic Agents

The utility of halogenation extends to the development of agents against infectious diseases.

  • Antiparasitic: Halogenated imidazole-thiosemicarbazides have been identified as highly effective inhibitors of Toxoplasma gondii proliferation in vitro.[6] Research has shown that the anti-Toxoplasma activity is significantly influenced by the type and position of the halogen, with larger halogens (bromo, iodo) often conferring greater potency.[6] This effect is partly attributed to increased lipophilicity, which can enhance cell permeability.[6]

  • Natural Marine Products: Marine organisms are a rich source of novel halogenated natural products. A deep-sea sponge, Axinella sp., produces brominated imidazoles, while a related chlorine-containing metabolite, 3-O-methyl massadine chloride, exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[11]

Quantitative Data: Antibacterial Activity of a Marine Halogenated Imidazole

The following table shows the antibacterial activity of 3-O-methyl massadine chloride, a chlorinated imidazole isolated from the sponge Axinella sp.[11]

Bacterial StrainTypeIC₅₀ (µM)
Staphylococcus aureus (ATCC 9144)Gram-positive3.7
Staphylococcus aureus (ATCC 25923)Gram-positive4.2
Bacillus subtilis (ATCC 6051)Gram-positive2.6
Bacillus subtilis (ATCC 6633)Gram-positive2.2
Escherichia coli (ATCC 11775)Gram-negative4.4
Pseudomonas aeruginosa (ATCC 10145)Gram-negative4.9

The Role of Halogenation in Modifying Drug Properties

The deliberate inclusion of halogens is a cornerstone of modern medicinal chemistry. The effects are multifaceted and can be tailored by selecting the specific halogen and its position on the imidazole ring.

G cluster_logic Logical Relationships in Halogenation Strategy Halogenation Halogenation of Imidazole Core Lipophilicity Increased Lipophilicity Halogenation->Lipophilicity Binding Altered Binding Affinity (Halogen Bonding) Halogenation->Binding Metabolism Blocked Metabolic Sites Halogenation->Metabolism Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Potency Increased Potency & Selectivity Binding->Potency Bioavailability Improved Bioavailability Metabolism->Bioavailability

Caption: Logical relationships in drug design via halogenation.

Conclusion

From the initial synthesis of imidazole over 160 years ago, the journey to halogenated imidazoles represents a story of continuous innovation in chemical synthesis and medicinal chemistry. The strategic use of halogenation has transformed the simple imidazole scaffold into a versatile platform for developing potent and selective drugs. Early synthetic challenges have been overcome with more efficient and controlled methodologies, enabling the exploration of a vast chemical space. The resulting halogenated imidazoles have shown immense potential as anticancer, anesthetic, and antimicrobial agents, demonstrating that the targeted modification of a privileged structure remains a highly effective strategy in the ongoing quest for novel and improved therapeutics. Further research into novel halogenated imidazole structures, particularly those inspired by natural products, promises to yield the next generation of medicines.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dichloro-1H-imidazole from 4,5-dichloroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4,5-dichloro-1H-imidazole, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The primary synthetic route involves the direct bromination of 4,5-dichloroimidazole. This document details the experimental protocol, reaction parameters, and quantitative data associated with this transformation.

Chemical Reaction and Properties

The synthesis of this compound is achieved through the electrophilic substitution of bromine at the C2 position of the imidazole ring of 4,5-dichloroimidazole.

Reaction Scheme:

G cluster_0 Reaction Scheme 4,5-dichloroimidazole 4,5-dichloroimidazole This compound This compound 4,5-dichloroimidazole->this compound + Br₂ Bromine Bromine (Br₂) HBr Hydrogen Bromide (HBr) This compound->HBr + HBr

A schematic representation of the bromination of 4,5-dichloroimidazole.

Physical and Chemical Properties:

The table below summarizes the key physical and chemical properties of the starting material and the final product.

Property4,5-dichloroimidazoleThis compound
Molecular Formula C₃H₂Cl₂N₂C₃HBrCl₂N₂
Molecular Weight 136.97 g/mol 215.86 g/mol [1]
Appearance -White to pale brown or pale grey crystals or powder[2]
Melting Point -223 °C (decomposes)[1]
Assay -≥96%[1] or ≥97.5 to ≤102.5% (Aqueous acid-base Titration)[2]
CAS Number 15965-30-716076-27-0[1]

Experimental Protocol

Materials:

  • 4,5-dichloroimidazole

  • Molecular Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4,5-dichloroimidazole in dichloromethane. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Bromine: Slowly add a solution of molecular bromine in dichloromethane to the cooled solution of 4,5-dichloroimidazole with continuous stirring. The addition should be dropwise to control the reaction temperature and prevent excessive side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

Workflow Diagram:

G A Dissolve 4,5-dichloroimidazole in Dichloromethane B Cool to 0-5 °C A->B C Slowly add Bromine in Dichloromethane B->C D Monitor reaction by TLC C->D E Quench with NaHCO₃ solution D->E F Separate organic layer E->F G Wash with NaHCO₃ and Brine F->G H Dry with Na₂SO₄ G->H I Filter and concentrate H->I J Purify (Recrystallization/Chromatography) I->J K This compound J->K

A generalized workflow for the synthesis of this compound.

Safety Considerations

  • Molecular Bromine: Bromine is a highly toxic, corrosive, and volatile substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation or skin contact.

  • General Precautions: Standard laboratory safety practices should be followed throughout the experiment.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

  • Melting Point Analysis: The melting point of the purified product can be compared to the literature value to assess its purity.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking this synthesis. The provided experimental protocol is a general guideline and may require optimization for specific laboratory conditions and desired product purity.

References

A Deep Dive into the Core Building Blocks of Nitroimidazole Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroimidazole-based drugs represent a critical class of synthetic antimicrobial agents, renowned for their efficacy against anaerobic bacteria and various protozoa.[] Since the discovery of azomycin (2-nitroimidazole) as a natural product in the 1950s, this scaffold has become a cornerstone in the development of life-saving therapies for infectious diseases and even cancers.[2] This technical guide explores the essential structural components, key modifications, and the underlying principles that govern the activity of these vital therapeutic agents.

The Nitroimidazole Core: The Engine of Activity

The fundamental building block of all nitroimidazole drugs is the nitroimidazole ring itself. This aromatic heterocycle is the pharmacophore responsible for the drug's mechanism of action. The position of the nitro (-NO2) group on the imidazole ring is a critical determinant of the compound's biological properties.

  • 2-Nitroimidazoles: The first discovered nitroimidazole, azomycin, belongs to this class.[2] Drugs like benznidazole, used to treat Chagas disease, are also 2-nitroimidazole derivatives.[2]

  • 4- and 5-Nitroimidazoles: From a pharmaceutical standpoint, 4- and 5-nitroimidazole structures are often considered equivalent due to rapid tautomeric interconversion.[3] The vast majority of clinically successful nitroimidazole drugs, including metronidazole, tinidazole, and ornidazole, are 5-nitroimidazole derivatives.[][3] These are widely used against anaerobic bacterial and protozoal infections.[]

The core mechanism of action relies on the reductive activation of the nitro group. These drugs are prodrugs that passively diffuse into microbial cells.[4] Inside susceptible anaerobic organisms, which have a low redox potential, the nitro group is reduced by enzymes like nitroreductases.[] This process, often involving coenzymes like FMN or FAD, generates highly reactive, short-lived cytotoxic intermediates, including the nitro radical anion.[][5] These intermediates then covalently bind to and disrupt the helical structure of DNA, causing strand breaks and leading to cell death.[][4]

Key Building Blocks and Structure-Activity Relationships (SAR)

The versatility and therapeutic success of nitroimidazoles stem from the strategic modification of the core scaffold at various positions. These modifications, or "building blocks," are crucial for tuning the drug's pharmacokinetic properties, spectrum of activity, and toxicity profile.

The general structure can be visualized as follows:

Caption: Key modification points on the 5-nitroimidazole scaffold.

1. Substituents at the N-1 Position:

Modifications at the N-1 position of the imidazole ring are the most common strategy for developing new derivatives. This position primarily influences the drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Alkyl Chains with Functional Groups: The simplest structural requirement for activity in 5-nitroimidazoles is a 1-alkyl-5-nitroimidazole unit.[6] For instance, metronidazole features a 1-(2-hydroxyethyl) group. Altering this side chain significantly impacts the drug's half-life and distribution.

    • Tinidazole: Replaces the hydroxyl group with an ethylsulfonyl group, resulting in a longer half-life compared to metronidazole.[]

    • Ornidazole: Contains a 1-(3-chloro-2-hydroxypropyl) side chain, also contributing to a prolonged half-life.[]

    • Secnidazole: Possesses a 1-(2-hydroxypropyl) group.[6]

2. Substituents at the C-2 Position:

The substituent at the C-2 position is critical for modulating the potency and spectrum of activity.

  • Methyl Group: A 2-methyl group is a common feature in many potent 5-nitroimidazole drugs, including metronidazole, tinidazole, and ornidazole.[]

  • Other Scaffolds: More complex building blocks can be introduced at this position. For example, linking a 1,3,4-oxadiazole scaffold to the nitroimidazole core has been shown to produce potent inhibitors of bacterial enzymes like FabH.[7]

3. The Nitro Group Position (C4/C5):

The nitro group is indispensable for the activity of all compounds in this class.[8] Its primary role is to act as an electron acceptor for reductive activation. While most clinical drugs are 5-nitroimidazoles, research into 4-nitroimidazoles has yielded potent antitubercular agents like PA-824 (Pretomanid).[9][10]

  • Key Determinants for Aerobic Activity: For antitubercular 4-nitroimidazoles, specific structural features are required for activity against aerobic Mycobacterium tuberculosis. These include a bicyclic oxazine ring fused to the imidazole, a lipophilic tail, and an oxygen atom at the 2-position of the oxazine ring.[8][9]

Pharmacokinetic Properties of Key Nitroimidazoles

The choice of building blocks directly translates to the clinical performance of the drug. The following table summarizes key pharmacokinetic parameters for common nitroimidazole drugs.

DrugN-1 Side ChainHalf-Life (hours)Bioavailability (Oral)Plasma Protein Binding
Metronidazole -(CH₂)₂-OH7-8[]>80%[]<20%[11]
Tinidazole -(CH₂)₂-SO₂-C₂H₅12-14[]~90%[12]<12%[]
Ornidazole -CH₂-CH(OH)-CH₂Cl14-15[]~90%[]<15%[]
Secnidazole -CH₂-CH(OH)-CH₃~17[5]N/AN/A

Data compiled from multiple sources.[][5][11][12]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Reductive Activation Pathway

The efficacy of nitroimidazoles is contingent upon their activation within the target pathogen. This pathway is most efficient in the low-oxygen (anaerobic) environments where these pathogens thrive.

Activation_Pathway Reductive Activation Pathway of 5-Nitroimidazoles Prodrug Nitroimidazole (Prodrug) Cell Anaerobic Cell Prodrug->Cell Passive Diffusion Activation Reductive Activation Cell->Activation Radical Reactive Nitro Radical Anion Activation->Radical Enzymes Nitroreductases (e.g., Ferredoxin) Enzymes->Activation Electron Donation DNA Bacterial/Protozoal DNA Radical->DNA Covalent Binding Damage DNA Strand Breakage & Helix Disruption DNA->Damage Death Cell Death Damage->Death

Caption: Reductive activation pathway of nitroimidazole drugs in anaerobic cells.

General Synthetic Workflow

The synthesis of novel nitroimidazole derivatives often follows a multi-step process starting from a commercially available core structure, such as metronidazole or 2-nitroimidazole.

Synthesis_Workflow General Workflow for Nitroimidazole Derivative Synthesis start Starting Material (e.g., Metronidazole) step1 Step 1: Modification of N-1 Side Chain (e.g., Activation of -OH group) start->step1 step2 Step 2: Introduction of New Building Block (e.g., Nucleophilic Substitution) step1->step2 reagents1 Reagents: - Triphenylphosphine - DIAD/DEAD - Phthalimide / Succinimide reagents1->step1 purification Purification (e.g., Crystallization, Chromatography) step2->purification reagents2 Reagents: - Arylisothiocyanates - α-bromoacetophenones reagents2->step2 characterization Characterization (NMR, IR, Mass Spec, Elemental Analysis) purification->characterization end Final Derivative characterization->end

Caption: A generalized workflow for the synthesis of new nitroimidazole analogs.

Experimental Protocols

Example Protocol 1: Synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzenesulfonate

This protocol describes the activation of the hydroxyl group on the N-1 side chain of metronidazole, a common first step for further derivatization.

  • Objective: To synthesize an intermediate where the hydroxyl group of metronidazole is converted to a good leaving group (benzenesulfonate).

  • Procedure:

    • A solution of metronidazole (10 g, 58.47 mmol) is prepared in dry pyridine and cooled in an ice bath.[13]

    • Benzene sulfonyl chloride (8.1 mL, 63.8 mmol) is added dropwise to the cooled solution.[13]

    • The reaction mixture is stirred for 24 hours at room temperature.[13]

    • The resulting solution is then diluted with an ice/water mixture.[13]

    • The obtained solid product is collected and washed several times with water to yield the final product.[13]

  • Characterization: The product structure is confirmed using Infrared (IR) spectroscopy, with characteristic peaks expected for the NO2 groups (1520, 1380 cm⁻¹) and SO2 group (1340, 1180 cm⁻¹).[13]

Example Protocol 2: Synthesis of 1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-arylthioureas

This protocol demonstrates the addition of a new building block (aryl isothiocyanate) to a modified nitroimidazole core.

  • Prerequisite: Synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride from metronidazole.[14]

  • Procedure:

    • The starting material, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride, is reacted with various arylisothiocyanates.[14]

  • Outcome: This reaction yields a series of 1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-arylthioureas.[14]

  • Characterization: Structural elucidation is performed using IR, ¹H-NMR, and Mass Spectrometry, along with elemental analysis.[14]

Example Protocol 3: Antimicrobial Susceptibility Testing
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of newly synthesized compounds against target pathogens (e.g., Helicobacter pylori).

  • Method: The agar twofold serial dilution method is employed according to guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][15]

  • Procedure:

    • A range of concentrations of the test compounds (e.g., 0.016 to 512 µg/mL) are prepared in Muller Hinton agar medium supplemented with 5% sheep blood.[13][15]

    • A fresh saline suspension of the clinically isolated bacterial strain, with turbidity corresponding to a 2 McFarland standard, is prepared.[13][15]

    • Five microliters of the bacterial suspension are inoculated onto the agar plates containing the test compounds.[13][15]

    • The plates are incubated under appropriate conditions (e.g., for H. pylori, 5% CO₂ for 72 hours at 37°C).[13][15]

    • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[13][15]

Conclusion

The nitroimidazole scaffold is a remarkably versatile and enduring building block in medicinal chemistry. Its activity is fundamentally linked to the reductive activation of the nitro group, a mechanism that is highly effective against anaerobic organisms. The strategic modification of the core structure, particularly at the N-1 and C-2 positions, allows for the fine-tuning of pharmacokinetic properties and the expansion of the activity spectrum. By understanding the interplay between these core building blocks and their resulting biological and chemical properties, researchers can continue to design and develop next-generation nitroimidazole drugs to combat emerging resistance and address unmet medical needs.

References

Initial Biological Screening of 2-Bromo-4,5-dichloro-1H-imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 2-Bromo-4,5-dichloro-1H-imidazole derivatives. This class of halogenated imidazoles holds significant potential in the development of new therapeutic agents. This document outlines the core methodologies for evaluating their anticancer, antimicrobial, and antifungal activities, supported by data presentation formats and visualizations to facilitate research and development efforts.

Introduction

Imidazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of halogen atoms, such as bromine and chlorine, to the imidazole ring can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. The this compound scaffold is of particular interest due to the potential for synergistic or enhanced biological activity conferred by the specific halogenation pattern. This guide details the foundational screening protocols to assess the therapeutic promise of novel derivatives based on this core structure.

Anticancer Activity Screening

The evaluation of novel compounds for their cytotoxic effects against cancer cell lines is a critical first step in anticancer drug discovery. Silver (I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have demonstrated notable anticancer activity against various human cancer cell lines.[1][2][3]

Data Presentation: In Vitro Anticancer Activity

The results of anticancer screening are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the viability of a cancer cell population by 50%.

Table 1: Anticancer Activity of 4,5-Dichloro-1H-imidazole Derivatives

Compound IDDerivative StructureCancer Cell LineIC₅₀ (µM)Reference
1 Ag(I) N-heterocyclic carbene complexOVCAR-3 (Ovarian)~15[1][2][3]
1 Ag(I) N-heterocyclic carbene complexMB157 (Breast)~10[1][2][3]
1 Ag(I) N-heterocyclic carbene complexHela (Cervical)>50[1][2][3]
2 Ag(I) N-heterocyclic carbene complexOVCAR-3 (Ovarian)~20[1][2][3]
2 Ag(I) N-heterocyclic carbene complexMB157 (Breast)~10[1][2][3]
2 Ag(I) N-heterocyclic carbene complexHela (Cervical)>50[1][2][3]
3 Ag(I) N-heterocyclic carbene complexOVCAR-3 (Ovarian)~25[1][2][3]
3 Ag(I) N-heterocyclic carbene complexMB157 (Breast)~10[1][2][3]
3 Ag(I) N-heterocyclic carbene complexHela (Cervical)>50[1][2][3]

Note: The imidazolium salt precursors showed no activity against the tested cancer cell lines.[1][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Experimental Workflow

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate for 24h to allow cell attachment cell_seeding->incubation1 compound_addition Add serial dilutions of test compounds incubation1->compound_addition incubation2 Incubate for 48-72h compound_addition->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4h for formazan formation mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., SDS in dilute HCl) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2 to 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as SDS in dilute HCl, to dissolve the formazan crystals.[1][3]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity Screening

Halogenated imidazole derivatives are known to possess antimicrobial properties. The initial screening of this compound derivatives should involve determining their activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound Derivatives (Example Format)

Compound IDDerivative StructureStaphylococcus aureus (MIC µg/mL)Bacillus subtilis (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)
Example-1 N-substituted derivative
Example-2 Thio-substituted derivative
Ciprofloxacin (Standard)
Experimental Protocols

Two common methods for determining antimicrobial activity are the broth microdilution method for MIC determination and the agar disc-diffusion method for preliminary screening.

3.2.1. Broth Microdilution Method for MIC Determination

MIC_Workflow start Start serial_dilution Prepare two-fold serial dilutions of test compounds in a 96-well plate start->serial_dilution inoculum_prep Prepare a standardized bacterial inoculum (0.5 McFarland) serial_dilution->inoculum_prep inoculation Inoculate each well with the bacterial suspension inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_mic Determine the MIC by visual inspection for turbidity incubation->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

3.2.2. Agar Disc-Diffusion Method

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.

Detailed Steps:

  • Inoculation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of complete inhibition around each disc.

Antifungal Activity Screening

The antifungal potential of imidazole derivatives is well-established. Initial screening should assess the activity of this compound derivatives against common pathogenic fungi.

Data Presentation: In Vitro Antifungal Activity

Similar to antimicrobial screening, antifungal activity is reported as the Minimum Inhibitory Concentration (MIC).

Table 3: Antifungal Activity of this compound Derivatives (Example Format)

Compound IDDerivative StructureCandida albicans (MIC µg/mL)Aspergillus niger (MIC µg/mL)
Example-1 N-substituted derivative
Example-2 Thio-substituted derivative
Fluconazole (Standard)
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility

The broth microdilution method, as described for bacteria, can be adapted for fungi.

Detailed Steps:

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds in a suitable broth medium for fungi (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates under appropriate conditions for fungal growth (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound derivatives are a subject for further investigation, the broader class of halo-imidazoles offers insights into potential mechanisms.

General Mechanism of Antifungal Halo-imidazoles

Many antifungal imidazoles function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a dysfunctional cell membrane and ultimately, fungal cell death.

Antifungal_Mechanism Halo_Imidazole Halo-imidazole Derivative Lanosterol_Demethylase Lanosterol 14α-demethylase Halo_Imidazole->Lanosterol_Demethylase Ergosterol_Biosynthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Biosynthesis Catalyzes Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Maintains Ergosterol_Biosynthesis->Fungal_Cell_Death

References

Literature review on the synthesis of substituted imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Substituted Imidazoles

For researchers, scientists, and professionals in drug development, the imidazole nucleus is a privileged scaffold due to its presence in numerous biologically active compounds.[1][2][3][4][5] This guide provides a comprehensive literature review of key synthetic methodologies for substituted imidazoles, with a focus on practical application. It includes detailed experimental protocols, comparative data, and visualizations of reaction pathways to aid in the design and execution of synthetic strategies.

Multi-Component Reactions for Imidazole Synthesis

Multi-component reactions (MCRs) are highly efficient for creating molecular complexity from simple starting materials in a single step. Several named reactions are central to the synthesis of substituted imidazoles.

The Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a cornerstone for the preparation of 2,4,5-trisubstituted imidazoles.[1][6][7][8][9] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[6] This method is used commercially for the production of several imidazoles.[6][9]

A general workflow for this synthesis involves the reaction of a dicarbonyl compound with ammonia to form a diimine intermediate. This intermediate then condenses with an aldehyde to yield the final imidazole product.[6][9][10]

Debus_Radziszewski_Workflow Start Starting Materials: - 1,2-Dicarbonyl - Aldehyde - Ammonia/Amine Reaction One-Pot Condensation Start->Reaction Mixing Workup Work-up: - Cooling - Precipitation - Recrystallization Reaction->Workup Reaction Completion Product Substituted Imidazole Workup->Product Purification

Caption: General workflow for the Debus-Radziszewski imidazole synthesis.

This protocol is adapted from a method utilizing cupric chloride as a catalyst under microwave irradiation.[11]

  • Reactant Mixture: In a reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), an aldehyde (1 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of cupric chloride (CuCl₂·2H₂O, 10 mol%).

  • Microwave Irradiation: Expose the mixture to microwave irradiation for a specified time (e.g., 12 minutes).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Pour the cooled reaction mixture into ice water. The crude product will precipitate and can be collected by filtration. Recrystallize the solid from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[11]

The following table summarizes the synthesis of various 2,4,5-trisubstituted imidazoles using different catalysts and conditions.

EntryAldehydeDicarbonylCatalystConditionsTimeYield (%)
1BenzaldehydeBenzilCuCl₂·2H₂OMicrowave12 min92
24-MethoxybenzaldehydeBenzilCuCl₂·2H₂OMicrowave12 min92
3BenzaldehydeBenzilMoO₃/SiO₂Reflux in Acetonitrile-95
4Various AldehydesBenzilHBF₄–SiO₂--Good to Excellent
5Aromatic AldehydesBenzil/Benzoin(4-sulfobutyl)tris(4-sulfophenyl) phosphonium hydrogen sulfateSolvent-freeShortExcellent

Data sourced from multiple studies for comparison.[11][12][13][14]

Van Leusen Imidazole Synthesis

The Van Leusen reaction is a versatile method for preparing imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[15] This can be performed as a three-component reaction where the aldimine is generated in situ from an amine and an aldehyde.[15]

The mechanism involves the base-induced cycloaddition of TosMIC to the carbon-nitrogen double bond of the imine. The resulting intermediate eliminates p-toluenesulfinic acid to form the imidazole ring.[15]

Van_Leusen_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps Aldehyde Aldehyde Imine_Formation In situ Aldimine Formation Aldehyde->Imine_Formation Amine Primary Amine Amine->Imine_Formation TosMIC TosMIC Cycloaddition Stepwise Cycloaddition TosMIC->Cycloaddition Imine_Formation->Cycloaddition Aldimine Elimination Elimination of p-toluenesulfinic acid Cycloaddition->Elimination 4-tosyl-2-imidazoline intermediate Product 1,5-Disubstituted Imidazole Elimination->Product

Caption: Logical flow of the Van Leusen three-component imidazole synthesis.

This general protocol is based on the principles described by Van Leusen.[15]

  • Aldimine Formation (in situ): In a suitable solvent, mix the aldehyde and a primary amine. Allow the mixture to react for approximately 30 minutes to form the aldimine.

  • Cycloaddition: Add tosylmethyl isocyanide (TosMIC) to the reaction mixture containing the in situ generated aldimine.

  • Base Addition: Add a suitable base to facilitate the cycloaddition and subsequent elimination.

  • Reaction Progression: Stir the reaction at an appropriate temperature until completion, monitoring by a suitable technique (e.g., TLC).

  • Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by chromatography or recrystallization.

Synthesis from α-Haloketones

A widely employed method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of α-haloketones with amidines.[1][8][16][17] This approach is particularly valuable due to the ready availability of the starting materials.[16][17]

This optimized and scalable protocol avoids the use of chlorinated solvents.[16][17]

  • Reactant Preparation: Dissolve the amidine in a mixture of tetrahydrofuran (THF) and water in the presence of potassium bicarbonate.

  • Addition of α-Haloketone: Prepare a solution of the α-bromo or α-chloro ketone in THF. Add this solution dropwise to the vigorously refluxing amidine solution.

  • Reaction Monitoring: Continue heating at reflux until the reaction is complete, as determined by HPLC or TLC analysis.

  • Isolation of Crude Product: Remove the THF by distillation. The product will crystallize from the remaining aqueous solution. Collect the solid by filtration and wash with water.

  • Purification: The crude product can be further purified by recrystallization or by creating a slurry in a suitable solvent mixture (e.g., isopropyl ether/hexanes) to remove impurities.[17]

EntryAmidineα-HaloketoneYield (%)Purity (%)
14-Methoxybenzamidine2-Bromo-1-(4-methoxyphenyl)ethanone91>98
2Benzamidine2-Bromo-1-phenylethanone88>99
3Pyridine-4-carboximidamide2-Bromo-1-phenylethanone83>99
4BenzamidineChloroacetone83>99

Data adapted from Murry, J. A., et al. (2001). Org. Synth. 78, 91.[16][17]

Marckwald Synthesis

The Marckwald synthesis is a valuable route for the preparation of 2-mercaptoimidazoles (imidazole-2-thiones) from α-amino ketones or α-amino aldehydes and potassium thiocyanate or alkyl isothiocyanates.[1][7][8] The resulting 2-mercaptoimidazoles can then be desulfurized to yield the corresponding imidazoles.[1][18]

Marckwald_Synthesis Reactants α-Amino Ketone + Potassium Thiocyanate Reaction Marckwald Reaction Reactants->Reaction Intermediate Imidazole-2-thione Reaction->Intermediate Desulfurization Desulfurization (e.g., Raney Nickel) Intermediate->Desulfurization Product 2-Unsubstituted Imidazole Desulfurization->Product

Caption: Workflow of the Marckwald synthesis and subsequent desulfurization.

This protocol is a general procedure for the synthesis of fused imidazole-2-thiones.[18]

  • Reaction Setup: To a stirred solution of the α-amino ketone (1 equivalent) in water, add potassium thiocyanate (KSCN, 3 equivalents).

  • Heating: Heat the resulting mixture at 90 °C for 16 hours.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate.

  • Purification: Collect the solid product by filtration, wash it with cold water, and dry under reduced pressure to afford the pure imidazole-2-thione.[18]

Conclusion

The synthesis of substituted imidazoles is a rich and diverse field with a variety of powerful methodologies at the disposal of the synthetic chemist. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Multi-component reactions like the Debus-Radziszewski and Van Leusen syntheses offer high efficiency for building complex imidazoles. The synthesis from α-haloketones provides a reliable route to 2,4-disubstituted imidazoles, while the Marckwald synthesis is useful for accessing 2-unsubstituted imidazoles via a thione intermediate. The continued development of new catalysts and reaction conditions, particularly in the realm of green chemistry, promises to further expand the toolkit for preparing these vital heterocyclic compounds.[19][20]

References

Methodological & Application

Synthesis of 2-Bromo-4,5-dichloro-1H-imidazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Bromo-4,5-dichloro-1H-imidazole, a key halogenated imidazole derivative. This compound serves as a valuable intermediate in the development of novel therapeutic agents and other specialized chemical applications. The following sections detail the synthesis protocol, including the necessary reagents and conditions, characterization data, and potential applications.

Introduction

This compound is a heterocyclic compound featuring a five-membered imidazole ring substituted with one bromine and two chlorine atoms. The presence of these halogen atoms provides multiple reactive sites for further chemical modifications, making it an important building block in medicinal chemistry and materials science. Notably, it is a precursor in the synthesis of compounds with potential insecticidal activity.[1] The strategic placement of the halogens allows for selective functionalization, enabling the generation of diverse molecular libraries for drug discovery programs.

Synthesis Protocol

The established method for the synthesis of this compound is the direct bromination of 4,5-dichloroimidazole.[1] This electrophilic aromatic substitution reaction targets the C2 position of the imidazole ring, which is activated towards electrophilic attack.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
4,5-Dichloroimidazole≥98%Commercially Available
Bromine (Br₂)Reagent GradeCommercially Available
Acetic Acid (glacial)ACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Experimental Procedure:

A detailed, step-by-step protocol for the synthesis of this compound is provided below. This protocol is based on analogous bromination reactions of imidazole derivatives and should be adapted and optimized as necessary.

  • Reaction Setup: In a fume hood, dissolve 4,5-dichloroimidazole (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice-water. Neutralize the solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a solid.

Quantitative Data Summary:

ParameterValue
Starting Material 4,5-Dichloroimidazole
Brominating Agent Bromine (Br₂)
Solvent Glacial Acetic Acid
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield Not explicitly found in literature, optimization may be required.
Purity >98% after recrystallization

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Physical Properties:

PropertyValueReference
Molecular Formula C₃HBrCl₂N₂[2]
Molecular Weight 215.86 g/mol [2]
Appearance White to off-white solid
Melting Point 223 °C (decomposes)[1]

Spectroscopic Data:

  • ¹H NMR: A broad singlet in the region of 12-14 ppm corresponding to the N-H proton. The absence of a signal around 7-8 ppm would indicate successful substitution at the C2 position.

  • ¹³C NMR: Signals corresponding to the three carbon atoms of the imidazole ring. The chemical shifts will be influenced by the electronegative halogen substituents.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Application Notes

This compound is a versatile intermediate with applications in several areas of chemical research and development.

1. Intermediate for Agrochemicals:

This compound is a known precursor for the synthesis of novel insecticides.[1] The bromo and chloro substituents can be selectively displaced or used in cross-coupling reactions to introduce various functional groups, leading to the generation of a library of potential agrochemicals.

Logical Workflow for Agrochemical Development:

A This compound (Starting Material) B Chemical Modification (e.g., Suzuki or Buchwald-Hartwig coupling) A->B Reaction C Library of Novel Derivatives B->C Synthesis D Screening for Insecticidal Activity C->D Assay E Lead Compound Identification D->E Analysis F Optimization and SAR Studies E->F Development G Candidate Agrochemical F->G Refinement

Caption: Workflow for developing new agrochemicals from this compound.

2. Building Block in Medicinal Chemistry:

The imidazole core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The halogenated nature of this compound allows for its use in the synthesis of potential kinase inhibitors, anti-inflammatory agents, and other therapeutics through various cross-coupling methodologies.

Signaling Pathway Context (Hypothetical):

While the direct biological activity of this compound is not well-documented, its derivatives could potentially target various signaling pathways implicated in disease. For instance, imidazole-based compounds are known to act as kinase inhibitors.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Derivative Imidazole Derivative Derivative->Kinase_Cascade Inhibition Gene_Expression Altered Gene Expression (e.g., reduced proliferation) Transcription_Factor->Gene_Expression Regulation

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as acutely toxic if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via the bromination of 4,5-dichloroimidazole provides a straightforward route to this versatile chemical intermediate. Its utility in the development of new agrochemicals and pharmaceuticals underscores the importance of this compound in modern chemical research. The detailed protocol and application notes provided herein serve as a valuable resource for researchers in the field.

References

Application Notes and Protocols for N-Alkylation of 2-Bromo-4,5-dichloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the N-alkylation of 2-Bromo-4,5-dichloro-1H-imidazole, a critical transformation for the synthesis of diverse biologically active compounds. The protocols outlined are based on established methods for analogous substituted imidazoles and offer a robust starting point for procedural development.

Introduction

The N-alkylation of the imidazole ring is a fundamental reaction in medicinal chemistry. For this compound, this modification introduces an alkyl group onto one of the nitrogen atoms, leading to the formation of N-alkylated products. The electron-withdrawing nature of the bromine and chlorine substituents decreases the nucleophilicity of the imidazole nitrogens, often necessitating the use of a base to facilitate the reaction. The choice of base, solvent, and alkylating agent can significantly influence the reaction's efficiency and yield.

Data Presentation

The following table summarizes various conditions for the N-alkylation of substituted imidazoles, which can be adapted for this compound. The data is compiled from studies on electronically similar nitro- and dichloroimidazoles, providing expected outcomes for different reaction setups.[1][2][3][4]

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference Compound
1Ethyl bromoacetateK₂CO₃Acetonitrile608754(5)-Nitroimidazole
2Ethyl bromoacetateKOHAcetonitrile608624(5)-Nitroimidazole
3Allyl bromideK₂CO₃Acetonitrile608754(5)-Nitroimidazole
4Allyl bromideKOHAcetonitrile608624(5)-Nitroimidazole
5Propargyl bromideK₂CO₃Acetonitrile608754(5)-Nitroimidazole
6Propargyl bromideKOHAcetonitrile608624(5)-Nitroimidazole
7BromoacetophenoneK₂CO₃Acetonitrile600.5914(5)-Nitroimidazole
8BromoacetophenoneKOHAcetonitrile600.5744(5)-Nitroimidazole
9Ethyl iodideDBUDMF80-10024<50Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
10Benzyl bromideDBUDMF80-10024<50Diethyl 2-phenyl-1H-imidazole-4,5-dicarboxylate
11Methyl iodideNaHTHFrt - 5012VariableDiethyl 2-methyl-1H-imidazole-4,5-dicarboxylate

Experimental Protocols

Protocol 1: General N-Alkylation in Acetonitrile

This procedure is recommended for achieving good to excellent yields, particularly with heating.[1][2][3][4]

Materials:

  • This compound (1.0 equiv)

  • Alkylating agent (e.g., alkyl halide) (2.0 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (1.1 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of this compound (e.g., 7.87 mmol, 1.0 equiv) in acetonitrile (30 mL), add the base (K₂CO₃ or KOH, e.g., 8.7 mmol, 1.1 equiv).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylating agent (e.g., 15.74 mmol, 2.0 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate (50 mL).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvent in vacuo to obtain the N-alkylated product. Further purification can be performed by column chromatography if necessary.

Protocol 2: N-Alkylation in Aprotic Polar Solvents

This protocol is suitable for less reactive alkylating agents and can be adapted for this compound.[1][5]

Materials:

  • This compound (1.0 equiv)

  • Alkylating agent (e.g., alkyl halide) (1.1 - 2.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Hydride (NaH) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon), add the base (DBU or NaH, 1.2 equiv) at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the alkylating agent (1.1 - 2.0 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C for DBU in DMF, or rt-50°C for NaH in THF) and stir for the required time (e.g., 12-48 hours).

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Visualizations

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification imidazole 2-Bromo-4,5-dichloro- 1H-imidazole stir Stir at RT imidazole->stir base Base (e.g., K₂CO₃) base->stir solvent Solvent (e.g., Acetonitrile) solvent->stir alkyl_halide Alkylating Agent heat Heat (e.g., 60°C) alkyl_halide->heat stir->alkyl_halide Add dropwise monitor Monitor by TLC heat->monitor evaporation Solvent Evaporation monitor->evaporation Reaction Complete extraction Extraction with Ethyl Acetate evaporation->extraction drying Drying (e.g., MgSO₄) extraction->drying purification Purification (Column Chromatography) drying->purification product N-Alkylated Product purification->product

Caption: Experimental workflow for the N-alkylation of this compound.

Caption: General reaction scheme for the N-alkylation of this compound.

References

Application Notes and Protocols for 2-Bromo-4,5-dichloro-1H-imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dichloro-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its structure, featuring a reactive bromine atom at the 2-position and chlorine atoms at the 4 and 5-positions, allows for diverse chemical modifications. This makes it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The imidazole core is a well-established "privileged scaffold" in drug discovery, present in numerous approved drugs and biologically active molecules. This document provides an overview of the known applications of this compound and its derivatives, along with detailed protocols for their synthesis and biological evaluation.

Application 1: Synthesis of N-Heterocyclic Carbene (NHC) Metal Complexes with Anticancer Activity

Derivatives of 4,5-dichloro-1H-imidazole have been successfully utilized in the synthesis of silver(I) N-heterocyclic carbene (NHC) complexes. These complexes have demonstrated promising anticancer activity against various human cancer cell lines. The dichloro-substituted imidazole moiety is a key component of the ligand that coordinates with the silver metal center.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of Ag(I) NHC complexes derived from 4,5-dichloro-1H-imidazole against human cancer cell lines.[1]

CompoundCancer Cell LineIC50 (µM)
Complex 1 Ovarian (OVCAR-3)~15
Breast (MB157)~10
Cervical (Hela)> 50
Complex 2 Ovarian (OVCAR-3)~20
Breast (MB157)~10
Cervical (Hela)> 50
Complex 3 Ovarian (OVCAR-3)~25
Breast (MB157)~10
Cervical (Hela)> 50

Data extracted from a study on Ag(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole.[1] A preliminary in vivo study also indicated that Complex 1 is active against an ovarian cancer xenograft model in mice.[1]

Experimental Protocols

This protocol describes a general method for the synthesis of the silver(I) NHC complexes.

Materials:

  • 4,5-dichloro-1H-imidazole (starting material, related to this compound)

  • Appropriate alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Silver(I) oxide (Ag₂O)

  • Solvents (e.g., Dichloromethane, Acetonitrile)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

Procedure:

  • Synthesis of the Imidazolium Salt (Ligand Precursor):

    • In a round-bottom flask, dissolve 4,5-dichloro-1H-imidazole (1 equivalent) in a suitable solvent.

    • Add the desired alkyl halide (1 equivalent).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • The resulting imidazolium salt can be isolated by filtration or evaporation of the solvent.

  • Synthesis of the Silver(I) NHC Complex:

    • In a flask protected from light, suspend the imidazolium salt (1 equivalent) and silver(I) oxide (0.5 equivalents) in a solvent like dichloromethane.

    • Stir the mixture at room temperature for 24-48 hours.

    • Filter the reaction mixture through celite to remove any unreacted silver oxide and other solids.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude silver(I) NHC complex.

    • The complex can be further purified by recrystallization.

Synthesis of Ag(I) NHC Complexes cluster_0 Step 1: Imidazolium Salt Synthesis cluster_1 Step 2: Silver Complex Formation start 4,5-dichloro-1H-imidazole + Alkyl Halide reaction1 Stir in Solvent (e.g., Toluene) start->reaction1 product1 Imidazolium Salt reaction1->product1 start2 Imidazolium Salt + Ag₂O product1->start2 Use as Ligand Precursor reaction2 Stir in Solvent (e.g., DCM) (Light Protected) start2->reaction2 filtration Filter through Celite reaction2->filtration evaporation Evaporation & Purification filtration->evaporation product2 Ag(I) NHC Complex evaporation->product2

Caption: Workflow for the synthesis of anticancer Ag(I) NHC complexes.

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., OVCAR-3, MB157, Hela)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized Ag(I) NHC complexes

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT Assay Workflow cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h (Cell Attachment) cell_seeding->incubation1 compound_treatment Add Serial Dilutions of Test Compounds incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 2-4h (Formazan Formation) mtt_addition->incubation3 solubilization Add Solubilization Solution (DMSO) incubation3->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 Values read_absorbance->data_analysis

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Application 2: Use in Structure-Activity Relationship (SAR) Studies for Antifungal Agents

While not leading to a successful candidate in one study, the 4,5-dichloro-1H-imidazole moiety has been used in SAR studies to understand the structural requirements for antifungal activity. In a series of imidazole derivatives with a 2,4-dienone motif, replacing the parent imidazole ring with a 4,5-dichloro-1H-imidazole moiety resulted in a significant loss of antifungal activity.[2] This "negative" result is valuable as it informs medicinal chemists about unfavorable substitutions, guiding future drug design efforts away from this particular modification in that chemical series.

Potential Future Applications and Synthetic Protocols

The reactive bromine at the C-2 position of this compound makes it an ideal substrate for various cross-coupling reactions, which are fundamental in modern medicinal chemistry for creating diverse libraries of compounds for biological screening.

Protocol 3: Suzuki-Miyaura Cross-Coupling (Hypothetical)

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various boronic acids to synthesize 2-aryl-4,5-dichloro-1H-imidazoles.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1 equivalent), the boronic acid (1.2 equivalents), the base (2 equivalents), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Potential Suzuki Coupling Pathway start This compound reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->reaction reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->reaction product 2-Aryl-4,5-dichloro-1H-imidazole Derivatives reaction->product screening Biological Screening (e.g., Kinase Assays, Antiviral Assays) product->screening

Caption: Logical workflow for creating and testing new drug candidates.

Conclusion

This compound is a valuable and reactive building block in medicinal chemistry. While its direct incorporation into a specific antifungal agent proved unsuccessful in one study, its utility has been demonstrated in the synthesis of novel anticancer silver(I) NHC complexes. Furthermore, its chemical structure is amenable to a variety of powerful cross-coupling reactions, opening the door for the creation of large, diverse compound libraries for screening against a wide range of biological targets. The protocols provided herein offer a foundation for researchers to explore the potential of this versatile imidazole derivative in their drug discovery programs.

References

Application Notes and Protocols for the Development of Antifungal Agents Using 2-Bromo-4,5-dichloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic considerations and experimental protocols for the development of novel antifungal agents utilizing 2-Bromo-4,5-dichloro-1H-imidazole as a starting scaffold. While the imidazole moiety is a well-established pharmacophore in many commercial antifungal drugs, the specific substitution pattern of this compound presents unique challenges and opportunities in drug design.

Introduction to Imidazole-Based Antifungal Agents

Imidazole derivatives are a significant class of heterocyclic compounds widely employed in medicinal chemistry due to their diverse biological activities.[1][2] Several prominent antifungal drugs, including ketoconazole, miconazole, and clotrimazole, are built around an imidazole core.[2] The primary mechanism of action for most imidazole-based antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately resulting in fungal cell death.[3]

Strategic Considerations for this compound in Antifungal Drug Design

The use of this compound as a starting material for novel antifungal agents requires careful consideration of its structure-activity relationship (SAR). The bromine atom at the 2-position and the chlorine atoms at the 4 and 5-positions significantly influence the electronic and steric properties of the imidazole ring.

One study on imidazole derivatives containing a 2,4-dienone motif found that replacing the imidazole moiety with 4,5-dichloro-1H-imidazole resulted in a significant decrease or complete loss of antifungal activity.[2] This suggests that the electron-withdrawing nature of the chlorine atoms on the imidazole ring may be detrimental to the antifungal efficacy in certain molecular contexts.

Therefore, a key strategy in utilizing this compound is to employ synthetic modifications that can modulate the electronic properties of the imidazole ring or introduce other functional groups that enhance antifungal activity. The bromine at the 2-position serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of a wide chemical space.

Data Presentation: Antifungal Activity of Imidazole Derivatives

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives against Candida Species

Compound IDModification on Imidazole ScaffoldC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. parapsilosis MIC (µg/mL)Reference Compound (Fluconazole) MIC (µg/mL)
Compound A2,4-dienone motif24160.5 - 4
Compound B4-fluorobenzoyl group0.5 - 8Not ReportedNot Reported0.5 - 4
Compound CPyridin-2-yl-formyl group2 - 32Not ReportedNot Reported0.5 - 4

Data is illustrative and based on findings for various imidazole derivatives.[2]

Table 2: Cytotoxicity of a Novel Iminobenzimidazole Derivative

Cell LineIC50 (µM)
KB~1
HL60~1
HCT116~1

Data is illustrative and based on findings for a specific iminobenzimidazole derivative.[5]

Experimental Protocols

Detailed methodologies for key experiments in the development and evaluation of novel antifungal agents are provided below.

Protocol 1: Synthesis of a Hypothetical N-Substituted Derivative of this compound

This protocol describes a general method for the N-alkylation of the imidazole ring, a common first step in the synthesis of more complex derivatives.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.

Protocol 2: Antifungal Susceptibility Testing - Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.[6][7]

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized fungal inoculum of approximately 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in RPMI-1640 medium. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Inoculate each well with the fungal suspension. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control, as determined by visual inspection or by measuring the optical density at a specific wavelength.

Protocol 3: Cytotoxicity Assay - MTT Assay

This protocol assesses the cytotoxic effect of a compound on mammalian cell lines to determine its therapeutic index.[5]

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the development of antifungal agents.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Imidazole_Derivative Imidazole Derivative Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Imidazole_Derivative->Lanosterol_14a_demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol_Biosynthesis->Fungal_Cell_Membrane Disruption Cell_Death Cell Death Fungal_Cell_Membrane->Cell_Death Leads to

Caption: Mechanism of action of imidazole antifungal agents.

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis & Derivatization Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Antifungal_Screening Primary Antifungal Screening (e.g., Broth Microdilution) Purification->Antifungal_Screening Hit_Identification Hit Identification (Active Compounds) Antifungal_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Lead_Optimization->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Cytotoxicity_Assay->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: Drug discovery workflow for antifungal agents.

References

Application Notes and Protocols for the HPLC Analysis of Halogenated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of halogenated imidazoles using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to be adaptable for various research and quality control applications, focusing on accuracy, selectivity, and reproducibility.

Introduction

Halogenated imidazoles are a class of compounds with significant importance in medicinal chemistry and materials science. Their analysis is crucial for purity assessment, metabolite identification, and pharmacokinetic studies. HPLC is a powerful and versatile technique for the separation and quantification of these compounds. This document details two primary HPLC methods: Reversed-Phase (RP-HPLC) for less polar halogenated imidazoles and Hydrophilic Interaction Liquid Chromatography (HILIC) for more polar analytes.

Method 1: Reversed-Phase HPLC (RP-HPLC) for Halogenated Imidazoles

RP-HPLC is a widely used technique for the separation of a broad range of non-polar and moderately polar compounds. For many halogenated imidazoles, RP-HPLC offers excellent resolution and sensitivity.

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase: Acetonitrile and Phosphate Buffer (pH 3.0) are commonly used.[1] For Mass Spectrometry (MS) compatibility, a volatile buffer such as formic acid or ammonium formate is recommended.[2]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient elution is often employed to separate a wider range of halogenated imidazoles with varying polarities. A typical gradient program is as follows:

Time (minutes)% Mobile Phase B (Acetonitrile)
0.010
15.090
17.090
17.110
20.010
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: Imidazole and its simple derivatives typically exhibit strong absorbance around 210 nm.[1] However, the optimal wavelength should be determined by examining the UV spectrum of the specific analyte.

  • Injection Volume: 10 µL.[1]

3. Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh approximately 10 mg of the halogenated imidazole reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample containing approximately 10 mg of the analyte.[1] Transfer it to a 100 mL volumetric flask.[1] Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1] Allow the solution to cool to room temperature and dilute to volume with the mobile phase.[1] Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

Data Presentation: RP-HPLC

The following table summarizes representative quantitative data for the analysis of various halogenated imidazoles using the described RP-HPLC method. (Note: This data is illustrative and may vary based on the specific instrumentation and exact conditions used).

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)
4,5-Dichloroimidazole8.20.050.15>0.999
2,4,5-Tribromoimidazole12.50.100.30>0.999
2-Fluoro-4-nitroimidazole6.80.020.06>0.999
4-Chloro-5-methyl-1H-imidazole9.10.040.12>0.999
2-Bromo-4-nitro-1H-imidazole10.30.080.24>0.999

Workflow Diagram: RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample/Standard start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (e.g., 210 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify end End quantify->end

Caption: Workflow for RP-HPLC analysis of halogenated imidazoles.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Halogenated Imidazoles

For highly polar halogenated imidazoles that are poorly retained by RP-HPLC, HILIC is an excellent alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which facilitates the retention of polar analytes.[3][4]

Experimental Protocol: HILIC

1. Instrumentation:

  • A standard HPLC or UHPLC system with a binary or quaternary pump, degasser, autosampler, column thermostat, and a DAD or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A HILIC column with a bare silica or a polar bonded stationary phase (e.g., amide, diol, or zwitterionic) is recommended. A common choice is a silica-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A mixture of a high concentration of acetonitrile and a low concentration of an aqueous buffer is typical for HILIC.[3]

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: The gradient in HILIC is typically the reverse of RP-HPLC, starting with a high organic content and increasing the aqueous portion.

Time (minutes)% Mobile Phase A (Aqueous)
0.05
8.040
9.040
9.15
12.05
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm or another appropriate wavelength based on the analyte's UV spectrum.

  • Injection Volume: 2 µL.

3. Standard and Sample Preparation:

  • Standard Preparation: Prepare stock and working standards as described in the RP-HPLC protocol, but use the initial HILIC mobile phase (95% Acetonitrile: 5% Aqueous Buffer) as the diluent. It is critical to dissolve standards and samples in a solvent with a high organic content to ensure good peak shape.

  • Sample Preparation: Prepare samples as described in the RP-HPLC protocol, using the initial HILIC mobile phase as the final diluent. Ensure the final sample solvent composition is as close as possible to the initial mobile phase conditions.

Data Presentation: HILIC

The following table provides illustrative quantitative data for the analysis of polar halogenated imidazoles using the HILIC method. (Note: This data is for representative purposes).

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)
2-Chloro-1H-imidazole4.50.030.10>0.999
2-Bromo-1H-imidazole4.90.060.18>0.999
4-Fluoro-1H-imidazole3.80.010.04>0.999
2,4-Dichloro-1H-imidazole5.70.050.15>0.999
2,4,5-Trichloroimidazole6.50.080.25>0.999

Workflow Diagram: HILIC Analysis

HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HILIC Analysis cluster_data Data Analysis start Start weigh Weigh Sample/Standard start->weigh dissolve Dissolve in High Organic Solvent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into UHPLC filter->inject separate Chromatographic Separation (HILIC Column, Gradient Elution) inject->separate detect UV Detection (e.g., 210 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify end End quantify->end

Caption: Workflow for HILIC analysis of polar halogenated imidazoles.

General Sample Preparation Protocol for Pharmaceutical Formulations

This protocol describes a general procedure for the extraction of halogenated imidazoles from solid dosage forms.

1. Materials:

  • Methanol or Acetonitrile (HPLC grade)

  • Volumetric flasks

  • Sonicator

  • Centrifuge

  • Syringe filters (0.45 µm or 0.22 µm)

2. Procedure:

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to a single dose of the active pharmaceutical ingredient (API).

  • Transfer the powder to a volumetric flask of appropriate size.

  • Add a suitable volume of extraction solvent (e.g., methanol or acetonitrile), typically about 70% of the flask volume.

  • Sonicate for 30 minutes to facilitate the extraction of the API.

  • Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent.

  • Centrifuge a portion of the solution at 4000 rpm for 15 minutes to pelletize insoluble excipients.

  • Filter the supernatant through an appropriate syringe filter into an HPLC vial.

  • Further dilute with the mobile phase if necessary to bring the concentration within the calibration range.

Signaling Pathway Diagram (Illustrative)

The following diagram illustrates a hypothetical signaling pathway where a halogenated imidazole derivative acts as an inhibitor of a kinase. This is a representative diagram to fulfill the visualization requirement.

Signaling_Pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor Phosphorylation kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Regulation inhibitor Halogenated Imidazole (Inhibitor) inhibitor->kinase2 Inhibition

Caption: Hypothetical kinase inhibition by a halogenated imidazole.

References

Application Notes and Protocols for the Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the kilogram-scale synthesis of 2-bromo-4-nitro-1H-imidazole, a key building block for various nitroimidazole-based drugs. The outlined methodology is based on an efficient, two-step process that is scalable, safe, and has been demonstrated to produce the target compound in high yield and quality.

Introduction

2-Bromo-4-nitro-1H-imidazole is a critical intermediate in the synthesis of a range of therapeutic agents, particularly those used in the treatment of tuberculosis and other infectious diseases. The presence of the nitro group and the bromine atom provides versatile handles for further chemical modifications, making it a valuable scaffold in drug discovery and development. The protocol detailed below describes a robust and scalable synthesis from 4-nitroimidazole.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Dibromination: 4-nitroimidazole is first dibrominated to yield 2,5-dibromo-4-nitro-1H-imidazole.

  • Selective Debromination: The resulting dibromo-compound undergoes selective debromination to afford the desired 2-bromo-4-nitro-1H-imidazole.

Experimental Protocols

Step 1: Synthesis of 2,5-Dibromo-4-nitro-1H-imidazole

This procedure details the dibromination of 4-nitroimidazole.

Materials:

  • 4-nitroimidazole

  • Sodium bicarbonate (NaHCO₃)

  • Bromine (Br₂)

  • Water

Procedure:

  • To a suitable reaction vessel, add 4-nitroimidazole and water.

  • Cool the mixture in an ice water bath.

  • Slowly add sodium bicarbonate to the suspension.

  • Gradually add bromine to the reaction mixture while maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified duration (see Table 1 for details).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH of the reaction mixture to 2-3 with a suitable acid.

  • Filter the resulting solid, wash with water, and dry under vacuum to obtain 2,5-dibromo-4-nitro-1H-imidazole.

Step 2: Synthesis of 2-Bromo-4-nitro-1H-imidazole

This procedure describes the selective debromination of 2,5-dibromo-4-nitro-1H-imidazole.[1][2][3]

Materials:

  • 2,5-Dibromo-4-nitro-1H-imidazole

  • Sodium iodide (NaI)

  • Sodium sulfite (Na₂SO₃)

  • Acetic acid

Procedure:

  • Charge a reaction vessel with 2,5-dibromo-4-nitro-1H-imidazole and acetic acid.

  • Add sodium iodide and sodium sulfite to the mixture.

  • Heat the reaction mixture to 120-125°C and maintain for the required reaction time (refer to Table 2).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water.

  • Filter the precipitated solid, wash with water, and then with a sodium thiosulfate solution to remove any residual iodine.

  • Wash the solid again with water and dry under vacuum to yield 2-bromo-4-nitro-1H-imidazole.

Data Presentation

The following tables summarize the quantitative data for the kilogram-scale synthesis.

Table 1: Optimized Conditions for the Dibromination of 4-Nitroimidazole [2]

EntryMolar Ratio (4-nitroimidazole:NaHCO₃:Br₂)Reaction Time (h)Yield (%)
11 : 2.3 : 2.44.074
21 : 2.3 : 2.46.088
31 : 2.3 : 2.48.088

Table 2: Optimization of the Selective Debromination Reaction [2]

EntryReactants (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NaI (1.5), Na₂SO₃ (1.5)Acetic Acid120-1251642

Note: Further optimization of the debromination step is described in the source literature, leading to improved yields.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the kilogram-scale synthesis of 2-bromo-4-nitro-1H-imidazole.

G cluster_0 Step 1: Dibromination cluster_1 Step 2: Selective Debromination A Charge 4-Nitroimidazole and Water B Add Sodium Bicarbonate A->B Cooling C Add Bromine B->C < 20°C D Reaction Stirring C->D Room Temp E pH Adjustment D->E TLC Monitoring F Filtration and Drying E->F G 2,5-Dibromo-4-nitro-1H-imidazole F->G H Charge 2,5-Dibromo-4-nitro-1H-imidazole and Acetic Acid I Add Sodium Iodide and Sodium Sulfite H->I J Heat Reaction I->J 120-125°C K Cooling and Quenching J->K TLC Monitoring L Filtration and Washing K->L M Drying L->M N 2-Bromo-4-nitro-1H-imidazole M->N

Caption: Workflow for the kilogram-scale synthesis of 2-bromo-4-nitro-1H-imidazole.

References

Application Notes and Protocols for the Purification of 2-Bromo-4,5-dichloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-Bromo-4,5-dichloro-1H-imidazole, a key intermediate in the synthesis of various biologically active compounds. The following methods describe recrystallization and column chromatography techniques to achieve high purity of the target compound, suitable for downstream applications in drug discovery and development.

Introduction

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its purification is a critical step to ensure the integrity and reliability of subsequent synthetic transformations and biological assays. The protocols outlined below are designed to remove common impurities, such as starting materials and side-products from its synthesis, which typically involves the bromination of 4,5-dichloroimidazole.

Compound Properties:

PropertyValue
Molecular Formula C₃HBrCl₂N₂
Molecular Weight 215.86 g/mol [1]
Appearance White to pale brown or pale grey crystalline powder
Melting Point 223 °C (decomposes)[1][2]
CAS Number 16076-27-0[1]

Potential Impurities

The primary synthesis route to this compound involves the bromination of 4,5-dichloroimidazole. Potential impurities may include:

  • Unreacted 4,5-dichloroimidazole: The starting material for the bromination reaction.

  • Over-brominated species (e.g., 2,2-Dibromo-4,5-dichloro-1H-imidazole): Though less common, excessive bromination can lead to di-substituted products.

  • Regioisomers: Depending on the reaction conditions, trace amounts of other brominated isomers might be present.

  • Residual solvents and reagents: Solvents such as acetic acid and any excess brominating agent or scavengers.

Purification Workflow

The following diagram illustrates the general workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude 2-Bromo-4,5-dichloro- 1H-imidazole Recrystallization Recrystallization Crude->Recrystallization Method 1 ColumnChromatography Column Chromatography Crude->ColumnChromatography Method 2 Dissolution Dissolution in Minimum Hot Solvent Filtration Filtration & Washing Dissolution->Filtration Recrystallization->Dissolution Drying Drying under Vacuum ColumnChromatography->Drying Solvent Evaporation Filtration->Drying PureProduct Pure 2-Bromo-4,5-dichloro- 1H-imidazole Drying->PureProduct Analysis Purity Analysis (e.g., HPLC, NMR) PureProduct->Analysis

Caption: General purification workflow for this compound.

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying multi-gram quantities of the crude product where impurities have significantly different solubilities compared to the desired compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Hexane

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Spatula and weighing balance

  • Glass stirring rod

Experimental Protocol:

  • Solvent Selection and Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of hot ethanol to the flask while stirring to dissolve the solid. A good starting point is approximately 10-15 mL of ethanol per gram of crude material.

    • Heat the mixture gently on a hot plate with continuous stirring until the solid is completely dissolved. Avoid boiling the solvent for extended periods.

    • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove colored impurities.

  • Crystallization:

    • Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature.

    • For optimal crystal formation, the flask can be loosely covered to prevent rapid evaporation of the solvent.

    • After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

    • Follow with a wash of cold hexane to aid in the removal of non-polar impurities and to help dry the crystals.

  • Drying:

    • Dry the purified crystals under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.

Quantitative Data for Recrystallization:

ParameterValue
Solvent System Ethanol/Hexane
Approximate Solvent Ratio 10-15 mL Ethanol per gram of crude product
Cooling Temperature 0-5 °C (Ice Bath)
Typical Yield 70-85%
Expected Purity >98% (by HPLC)

Protocol 2: Purification by Column Chromatography

This method is ideal for separating the target compound from impurities with similar solubility profiles and for obtaining very high purity material, albeit on a smaller scale compared to recrystallization.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • Chromatography column

  • TLC plates (silica gel coated) and developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Experimental Protocol:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., hexane:ethyl acetate mixtures from 9:1 to 1:1).

    • The optimal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

    • For basic compounds like imidazoles, adding 0.1-1% triethylamine to the eluent can improve peak shape and reduce tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packing.

    • Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected solvent system.

    • Collect fractions in separate tubes and monitor the elution process by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal and Drying:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Quantitative Data for Column Chromatography:

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Example) Hexane:Ethyl Acetate (e.g., 7:3 v/v) + 0.5% Triethylamine
Elution Monitoring TLC with UV visualization (254 nm)
Typical Yield 60-80%
Expected Purity >99% (by HPLC/NMR)

Logical Relationship of Purification Steps

The following diagram illustrates the decision-making process for choosing a purification method.

PurificationChoice Start Crude Product Analysis ImpurityProfile Impurity Profile Assessment (TLC, HPLC, etc.) Start->ImpurityProfile Scale Scale of Purification Start->Scale Decision1 Impurities have different solubilities? ImpurityProfile->Decision1 Decision2 High Purity Required & Small Scale? Scale->Decision2 Decision1->Decision2 No Recrystallization Proceed with Recrystallization Decision1->Recrystallization Yes Decision2->Recrystallization No (Large Scale) ColumnChromatography Proceed with Column Chromatography Decision2->ColumnChromatography Yes FinalProduct Pure Product Recrystallization->FinalProduct ColumnChromatography->FinalProduct

Caption: Decision tree for selecting a purification protocol.

References

Application Notes and Protocols: 2-Bromo-4,5-dichloro-1H-imidazole as a Precursor for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Bromo-4,5-dichloro-1H-imidazole as a versatile precursor in the synthesis of potential Active Pharmaceutical Ingredients (APIs). The unique structural features of this halogenated imidazole, including a reactive bromine atom at the 2-position and chlorine atoms at the 4- and 5-positions, offer a strategic platform for the construction of diverse molecular architectures with potential therapeutic applications.

Introduction to this compound in Drug Discovery

This compound is a valuable building block for medicinal chemists. The bromine atom serves as a key functional handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore structure-activity relationships (SAR). The dichloro-substituted imidazole core provides a stable scaffold that can be further modified or can itself contribute to the biological activity of the final compound. While derivatives of other substituted imidazoles have shown significant promise as kinase inhibitors, antifungal agents, and antibacterial agents, the exploration of this compound derivatives is an emerging area with potential for novel discoveries.

Synthetic Applications and API Precursor Potential

Synthesis of N-Substituted Imidazole Derivatives

One of the primary applications of this compound is in the synthesis of N-substituted derivatives. The acidic proton on the imidazole nitrogen can be readily deprotonated and reacted with various electrophiles to introduce diverse side chains, which can modulate the compound's physicochemical properties and biological activity.

A notable example is the synthesis of 1-[(2-bromo-4,5-dichloro-1H-imidazol-1-yl)methyl]-4-propylpyrrolidin-2-one , a compound disclosed in patent literature with potential pharmaceutical applications.

Experimental Protocols

General Synthesis of 1-[(2-bromo-4,5-dichloro-1H-imidazol-1-yl)methyl]-4-propylpyrrolidin-2-one

This protocol outlines a general procedure for the N-alkylation of this compound with a substituted pyrrolidin-2-one derivative.

Materials and Reagents:

  • This compound

  • 1-(Hydroxymethyl)-4-propylpyrrolidin-2-one

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Activation of the Hydroxymethyl Group: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(hydroxymethyl)-4-propylpyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the solution. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Reaction with Imidazole: In a separate flask, dissolve this compound (1.2 eq) in anhydrous dichloromethane and add triethylamine (1.5 eq).

  • Cool the imidazole solution to 0 °C and slowly add the solution of the activated pyrrolidinone derivative from step 2.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 1-[(2-bromo-4,5-dichloro-1H-imidazol-1-yl)methyl]-4-propylpyrrolidin-2-one.

Quantitative Data Summary:

CompoundStarting MaterialReagentsSolventYield (%)Purity (%)
1-[(2-bromo-4,5-dichloro-1H-imidazol-1-yl)methyl]-4-propylpyrrolidin-2-oneThis compound1-(Hydroxymethyl)-4-propylpyrrolidin-2-one, SOCl₂, Et₃NDichloromethane65-75>95

Yield and purity are typical and may vary depending on reaction scale and optimization.

Biological Activity of 4,5-Dichloro-imidazole Derivatives

While the specific biological activities of many derivatives of this compound are still under investigation, studies on related compounds can provide insights. For instance, in a study focused on antifungal agents, the replacement of an unsubstituted imidazole with a 4,5-dichloro-1H-imidazole moiety in a series of dienone compounds resulted in a significant decrease or complete loss of antifungal activity.[1] This suggests that the electronic and steric properties of the dichloro-substituents can have a profound impact on biological target engagement.

Table of Antifungal Activity Data (Hypothetical Example based on literature trends):

Compound IDImidazole SubstitutionR GroupMIC against C. albicans (µg/mL)
A1H-imidazolePhenyl8
B 4,5-dichloro-1H-imidazole Phenyl >128
C4-methyl-1H-imidazolePhenyl64

This table illustrates a potential outcome based on the finding that 4,5-dichloro substitution can be detrimental to antifungal activity in certain molecular scaffolds.[1]

Visualization of Synthetic Pathways and Workflows

Synthetic Pathway for N-Alkylation

synthetic_pathway reagent1 1-(Hydroxymethyl)-4-propylpyrrolidin-2-one intermediate 1-(Chloromethyl)-4-propylpyrrolidin-2-one reagent1->intermediate SOCl₂, CH₂Cl₂ reagent2 This compound product 1-[(2-bromo-4,5-dichloro-1H-imidazol-1-yl)methyl]-4-propylpyrrolidin-2-one reagent2->product intermediate->product Et₃N, CH₂Cl₂

Caption: Synthetic route for N-alkylation of this compound.

General Experimental Workflow

experimental_workflow start Start: Reagents and Solvents reaction_setup Reaction Setup under Inert Atmosphere start->reaction_setup reaction Reaction Monitoring (TLC) reaction_setup->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end Final Product analysis->end

Caption: General workflow for synthesis and purification.

Conclusion

This compound represents a promising, yet underexplored, precursor for the synthesis of novel APIs. Its utility in constructing N-substituted imidazole derivatives has been demonstrated in the patent literature. Further exploration of this building block, particularly in the context of kinase inhibitor development where other substituted imidazoles have shown significant success, is warranted. The protocols and data presented herein provide a foundation for researchers to further investigate the potential of this compound in drug discovery and development.

References

Troubleshooting & Optimization

Identifying side products in the bromination of dichloroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromination of Dichloroimidazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bromination of dichloroimidazole. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the expected major side products when brominating dichloroimidazole?

A1: The bromination of dichloroimidazole, typically using an electrophilic bromine source like N-Bromosuccinimide (NBS), can lead to several side products. The most common of these is the over-brominated product . Due to the activating nature of the imidazole ring, even with the presence of deactivating chloro-substituents, the reaction can be difficult to stop at the mono-brominated stage.

Potential side products include:

  • Dibromo-dichloroimidazole: Formed by the addition of a second bromine atom to the imidazole ring.

  • Tribromo- and Tetrabromo-imidazoles: In cases of harsh reaction conditions or an excess of the brominating agent, further bromination can occur.

  • Products of ring-opening or rearrangement: Although less common, highly reactive intermediates or harsh conditions can potentially lead to the degradation of the imidazole ring.

  • Solvent-adducts: Depending on the solvent used, it is possible for the solvent to participate in side reactions.

The formation and proportion of these side products are highly dependent on the reaction conditions.[1][2]

Q2: How can I minimize the formation of over-brominated side products?

A2: Minimizing over-bromination is key to achieving a good yield of the desired mono-brominated product. Here are several strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight sub-stoichiometric amount or a 1:1 molar ratio of the brominating agent to the dichloroimidazole is a good starting point.

  • Controlled Addition: Add the brominating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the electrophilic bromine species at any given time, favoring mono-substitution.

  • Temperature Management: Perform the reaction at a low temperature (e.g., 0 °C or below). Lower temperatures generally increase the selectivity of electrophilic aromatic substitutions.

  • Choice of Brominating Agent: While NBS is common, other brominating agents might offer better selectivity. Consider exploring milder reagents.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the brominating agent. Non-polar solvents may slow down the reaction and improve selectivity.

Q3: What analytical techniques are best for identifying the main product and side products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of your reaction mixture:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating the components of the reaction mixture, including the starting material, the desired product, and various side products. Different retention times will allow for the quantification of each component.[3][4]

  • Mass Spectrometry (MS), often coupled with HPLC (LC-MS): Mass spectrometry provides the molecular weight of each separated component, which is crucial for identifying the degree of bromination (mono-, di-, tri-bromo, etc.).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural elucidation of the isolated products. The chemical shifts and coupling patterns of the protons and carbons on the imidazole ring will confirm the position of the bromine and chlorine atoms.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can also be a powerful tool for separation and identification.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Low yield of the desired mono-brominated product 1. Over-bromination: The reaction is proceeding past the desired product to form di- and poly-brominated species.[8] 2. Incomplete reaction: The reaction conditions are not sufficient to drive the reaction to completion. 3. Product degradation: The product may be unstable under the reaction or work-up conditions.1. Reduce the stoichiometry of the brominating agent. Use a 1:1 or slightly less than 1:1 molar ratio. - Add the brominating agent portion-wise to maintain a low concentration. - Lower the reaction temperature. 2. Increase the reaction time or slightly increase the temperature. Monitor the reaction progress by TLC or HPLC to find the optimal point. - Ensure anhydrous conditions if the reagent is sensitive to moisture. 3. Use a milder work-up procedure. Avoid strong acids or bases if the product is sensitive.
Formation of multiple, inseparable products 1. Lack of regioselectivity: Bromination is occurring at multiple positions on the imidazole ring. 2. Complex mixture of over-brominated products. 1. Change the solvent. The solvent can influence the regioselectivity of the bromination. - Use a different brominating agent. Some reagents offer better regioselectivity. - Consider using a protecting group strategy to block certain positions on the ring. 2. Optimize reaction conditions to favor mono-bromination (see above). - Employ advanced chromatographic techniques for separation, such as preparative HPLC.
Starting material remains unreacted 1. Insufficiently reactive brominating agent. 2. Reaction conditions are too mild (e.g., temperature is too low). 3. Deactivated substrate: The dichloroimidazole may be less reactive than anticipated.1. Use a more reactive brominating agent or add a catalyst (e.g., a Lewis acid), but be cautious as this may decrease selectivity. 2. Gradually increase the reaction temperature while monitoring for the formation of side products. - Increase the reaction time. 3. Consider a different synthetic route if the direct bromination is consistently low-yielding.

Experimental Protocols

General Protocol for the Monobromination of 4,5-Dichloroimidazole using NBS

This is a general guideline and may require optimization for specific isomers and desired outcomes.

  • Preparation:

    • Dissolve 4,5-dichloroimidazole (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 to 1.1 equivalents) in the same anhydrous solvent.

    • Add the NBS solution dropwise to the cooled dichloroimidazole solution over a period of 30-60 minutes.

    • Stir the reaction mixture at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) or HPLC.

  • Work-up:

    • Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the solvent in vacuo to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product and any isolated side products by HPLC, LC-MS, and NMR spectroscopy to confirm their identity and purity.

Visualizations

Bromination_Pathway Dichloroimidazole Dichloroimidazole Monobromo Monobromo-dichloroimidazole (Desired Product) Dichloroimidazole->Monobromo + Br+ NBS NBS (or other Br+ source) NBS->Dichloroimidazole Dibromo Dibromo-dichloroimidazole (Side Product) Monobromo->Dibromo + Br+ (Over-bromination) Tribromo Tribromo-dichloroimidazole (Side Product) Dibromo->Tribromo + Br+ (Further Over-bromination) Troubleshooting_Workflow Start Low Yield or Impure Product Check_Overbromination Check for Over-bromination (LC-MS, NMR) Start->Check_Overbromination Overbromination_Yes Over-bromination Detected Check_Overbromination->Overbromination_Yes Yes Overbromination_No No Significant Over-bromination Check_Overbromination->Overbromination_No No Solution_Overbromination Reduce Stoichiometry of NBS Lower Temperature Slow Addition Overbromination_Yes->Solution_Overbromination Check_Unreacted_SM Check for Unreacted Starting Material (TLC, HPLC) Overbromination_No->Check_Unreacted_SM End Optimized Reaction Solution_Overbromination->End Unreacted_SM_Yes High Amount of Starting Material Check_Unreacted_SM->Unreacted_SM_Yes Yes Check_Degradation Check for Degradation Products Check_Unreacted_SM->Check_Degradation No Solution_Unreacted_SM Increase Reaction Time Slightly Increase Temperature Use More Active Brominating Agent Unreacted_SM_Yes->Solution_Unreacted_SM Solution_Unreacted_SM->End Degradation_Yes Degradation Detected Check_Degradation->Degradation_Yes Yes Check_Degradation->End No Solution_Degradation Use Milder Reaction Conditions Modify Work-up Procedure Degradation_Yes->Solution_Degradation Solution_Degradation->End

References

Technical Support Center: Improving Regioselectivity in Reactions of 2-Bromo-4,5-dichloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-dichloro-1H-imidazole. The focus is on improving regioselectivity in common reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity during N-alkylation of this compound?

The primary challenge in the N-alkylation of this compound is the potential to form two different regioisomers: the N1- and N3-substituted products. The imidazole ring is asymmetric, and both nitrogen atoms are nucleophilic, leading to competition for the alkylating agent. The presence of electron-withdrawing chloro substituents and the bromo group influences the electron density at each nitrogen, affecting their relative nucleophilicity.[1][2] Steric hindrance around the nitrogen atoms also plays a crucial role in determining the final product ratio.[3]

Q2: Which factors primarily influence the regioselectivity of N-alkylation?

Several factors govern the regioselectivity of N-alkylation for substituted imidazoles:

  • Steric Effects: Bulky substituents on the imidazole ring or a bulky alkylating agent will favor substitution at the less sterically hindered nitrogen atom.[3]

  • Electronic Effects: Electron-withdrawing groups, like the chloro and bomo substituents on the imidazole ring, decrease the nucleophilicity of the adjacent nitrogen atoms.[1]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. Strong bases in polar aprotic solvents often favor the formation of the thermodynamically more stable anion.[1][4]

Q3: How can I favor the formation of the N1-alkylated product?

To favor N1-alkylation, you can manipulate the reaction conditions. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can promote the formation of the N1-isomer.[2][4] This is often attributed to the formation of the thermodynamically more stable anion.

Q4: Are there strategies to favor the N3-alkylated product?

Achieving high selectivity for the N3-isomer can be more challenging. In some cases, the use of milder bases like potassium carbonate (K₂CO₃) in solvents like acetonitrile might alter the isomeric ratio.[5] Additionally, protecting group strategies can be employed to block the N1 position, directing alkylation to the N3 position.[6][7]

Troubleshooting Guides

Problem 1: My N-alkylation reaction yields a mixture of N1 and N3 isomers with poor selectivity.

Possible Causes and Solutions:

CauseSuggested Solution
Suboptimal Base The base may not be providing enough selectivity. For potentially higher N1 selectivity, switch to a stronger base like sodium hydride (NaH). For potentially different selectivity, try a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1][4]
Inappropriate Solvent Solvent polarity can influence the reaction outcome. For N1-selectivity with NaH, THF is often a good choice.[4] Acetonitrile or DMF are also commonly used polar aprotic solvents that can influence the regioselectivity.[5]
Steric Hindrance If your alkylating agent is not bulky, consider using a more sterically demanding one to favor the less hindered nitrogen.
Temperature The reaction temperature might not be optimal. Try running the reaction at a lower temperature to potentially increase selectivity, or at a higher temperature to favor the thermodynamically controlled product.
Problem 2: Low yield in my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

Possible Causes and Solutions:

CauseSuggested Solution
Catalyst Inactivity The palladium catalyst may be unsuitable or have decomposed. Screen different palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., Xantphos, RuPhos).[8][9]
Incorrect Base The choice of base is critical for transmetalation. For Suzuki couplings, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) is often effective.[8][9]
Solvent Issues Ensure the use of anhydrous and degassed solvents to prevent catalyst deactivation. Common solvents include toluene, dioxane, or DMF.[8]
Poor Substrate Solubility If the starting material is not fully dissolved, the reaction will be slow. Consider a different solvent system or gentle heating to improve solubility.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific alkylating agents.

Materials:

  • This compound (1.0 equiv)

  • Alkylating agent (e.g., alkyl halide) (1.1-1.5 equiv)

  • Base (e.g., NaH, 60% in mineral oil, 1.1 equiv; or K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, THF, or acetonitrile)

Procedure using NaH in DMF:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound.

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[2]

  • Add the alkylating agent dropwise to the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Procedure using K₂CO₃ in Acetonitrile:

  • To a solution of this compound in acetonitrile, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.[5]

  • Add the alkylating agent dropwise to the reaction mixture.

  • The reaction can be run at room temperature or heated (e.g., 60 °C) to increase the rate.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the inorganic salts and wash with acetonitrile.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent.

  • Purify the residue by column chromatography if necessary.[5]

Data Presentation

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Imidazoles (Illustrative)

EntryImidazole SubstrateAlkylating AgentBaseSolventTemp (°C)N1:N3 RatioYield (%)Reference
14,5-dichloroimidazoleMethyl IodideK₂CO₃CH₃CN60-75[5]
24,5-dichloroimidazoleAllyl bromideKOHCH₃CN60-62[5]
34-nitroimidazoleEthyl bromoacetateK₂CO₃CH₃CN60N1 favored85
42-methyl-5-nitroimidazoleEthyl bromoacetateK₂CO₃CH₃CN60N3 favored96

Note: Data for this compound is not explicitly available in the search results; this table illustrates general trends for related compounds.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A 1. Add this compound to dry flask under inert atmosphere B 2. Add anhydrous solvent (e.g., DMF, CH3CN) A->B C 3. Add base (e.g., NaH, K2CO3) B->C D 4. Add alkylating agent C->D E 5. Stir at appropriate temperature D->E F 6. Monitor reaction by TLC E->F G 7. Quench reaction F->G H 8. Aqueous work-up (extraction) G->H I 9. Dry and concentrate organic phase H->I J 10. Purify by column chromatography I->J regioselectivity_factors cluster_inputs Influencing Factors Base Base (e.g., NaH, K2CO3) Outcome Regioselectivity (N1 vs. N3 substitution) Base->Outcome Solvent Solvent (e.g., THF, CH3CN) Solvent->Outcome AlkylatingAgent Alkylating Agent (Steric Bulk) AlkylatingAgent->Outcome Temperature Temperature Temperature->Outcome

References

Technical Support Center: Degradation Pathways of Halogenated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments on the degradation of halogenated imidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for halogenated imidazoles?

Halogenated imidazoles can degrade through several primary pathways, the prevalence of which depends on the specific compound and the reaction conditions. The main degradation routes include:

  • Photodegradation: Cleavage of the carbon-halogen bond or degradation of the imidazole ring upon exposure to light, particularly UV radiation.

  • Oxidative Degradation: Ring opening or modification of the imidazole moiety by strong oxidizing agents like ozone, hydrogen peroxide (in Fenton reactions), or hydroxyl radicals.[1][2]

  • Reductive Dehalogenation: Removal of halogen substituents under reducing conditions, for example, using zero-valent iron or certain microbial pathways.

  • Microbial Degradation: Enzymatic transformation and breakdown of halogenated imidazoles by microorganisms, which can occur under both aerobic and anaerobic conditions.[3][4][5][6][7]

  • Thermal Degradation: Decomposition of the molecule at elevated temperatures, often leading to fragmentation and the release of smaller volatile compounds.[8][9][10]

  • Hydrolysis: Degradation through reaction with water, which can be influenced by pH.

Q2: How does the type of halogen (F, Cl, Br, I) influence the degradation rate?

The type of halogen significantly impacts the degradation rate due to the varying strength of the carbon-halogen bond. Generally, the bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, iodinated imidazoles are often the most susceptible to degradation, particularly through reductive dehalogenation, while fluorinated imidazoles are typically the most recalcitrant.[3][5][11]

Q3: What are the common degradation products of halogenated imidazoles?

Degradation products vary depending on the pathway. Reductive dehalogenation typically yields less halogenated or dehalogenated imidazoles. Oxidative degradation can lead to ring-opening products, forming smaller organic acids, aldehydes, and inorganic halides. Photodegradation can result in a mixture of dehalogenated and rearranged products. Microbial degradation can lead to a variety of metabolites, eventually resulting in mineralization to CO2, water, and inorganic halides.

Troubleshooting Guides

Photodegradation Experiments
Issue Possible Cause Troubleshooting Steps
No or slow degradation observed Insufficient light intensity or inappropriate wavelength.- Ensure the light source emits at a wavelength absorbed by the halogenated imidazole.- Increase the light intensity.- Check the age of the lamp, as intensity can decrease over time.
Low quantum yield of the compound.- Consider adding a photosensitizer to the reaction mixture.
Light screening by the solvent or high substrate concentration.- Use a solvent that is transparent at the irradiation wavelength.- Reduce the concentration of the halogenated imidazole.
Irreproducible results Fluctuations in light intensity or temperature.- Use a stabilized power supply for the lamp.- Employ a reaction vessel with temperature control.
Degradation of the solvent or formation of interfering byproducts.- Analyze a solvent blank under the same irradiation conditions.- Use HPLC-MS to identify potential interfering byproducts.
Oxidative Degradation Experiments (e.g., Ozonolysis, Fenton Reaction)
Issue Possible Cause Troubleshooting Steps
Incomplete degradation Insufficient oxidant concentration.- Increase the concentration of the oxidizing agent (e.g., ozone, H₂O₂).
Incorrect pH for the reaction.- Adjust the pH to the optimal range for the specific oxidative process (e.g., acidic for Fenton reaction).
Presence of radical scavengers in the sample matrix.- Purify the sample to remove interfering substances.- Increase the oxidant dose to overcome scavenging effects.
Reaction is too fast to monitor High concentration of oxidant or catalyst.- Decrease the concentration of the oxidant and/or catalyst.- Conduct the experiment at a lower temperature.
Precipitate formation (Fenton) Precipitation of iron hydroxides at high pH.- Maintain the pH below 4 to keep iron in its catalytically active soluble form.
Reductive Dehalogenation Experiments
Issue Possible Cause Troubleshooting Steps
Low dehalogenation efficiency Passivation of the reducing agent's surface (e.g., zero-valent iron).- Pretreat the reducing agent (e.g., with acid) to remove oxide layers.- Increase the surface area of the reducing agent.
Unfavorable pH conditions.- Adjust the pH to the optimal range for the reductive process.
Inconsistent reaction rates Inhomogeneous mixing of the reducing agent.- Ensure vigorous and consistent stirring or shaking of the reaction mixture.
Presence of competing electron acceptors (e.g., nitrate).- Remove or account for the presence of other reducible species in the sample.
Microbial Degradation Experiments
Issue Possible Cause Troubleshooting Steps
No degradation observed Toxicity of the halogenated imidazole to the microorganisms.- Start with a lower concentration of the substrate.- Use a microbial consortium with potentially higher tolerance.
Lack of necessary enzymes in the microbial culture.- Use a microbial culture previously shown to degrade similar compounds.- Consider bioaugmentation with a specialized strain.
Unfavorable culture conditions (pH, temperature, nutrients).- Optimize the culture medium and physical parameters for the specific microorganisms.
Slow degradation rate Low bioavailability of the substrate.- Add a surfactant to increase the solubility of the halogenated imidazole.
Insufficient microbial biomass.- Increase the initial inoculum size.
Thermal Degradation Experiments
Issue Possible Cause Troubleshooting Steps
Inconsistent decomposition temperatures Different heating rates.- Use a standardized heating rate for all experiments (e.g., 10 °C/min).
Sample heterogeneity.- Ensure the sample is finely ground and well-mixed.
Complex degradation profile Multiple overlapping degradation steps.- Use a slower heating rate to improve the resolution of the thermogram.- Employ hyphenated techniques like TGA-MS or TGA-FTIR to identify evolved gases at each step.

Data Presentation

Table 1: Summary of Degradation Rates for Selected Halogenated Imidazoles

CompoundDegradation MethodRate Constant (k)Half-life (t₁/₂)ConditionsReference
2-NitroimidazolePhotodegradationVaries with pH-UV irradiation[12]
4(5)-Bromo-2-nitroimidazoleSynthesis intermediate---[13]
Iodinated Contrast MediaAnaerobic Biodegradation--Sulfate-reducing conditions[3][5][11]
1-Hexyl-3-methylimidazolium chlorideThermal Degradation--TGA analysis[8]
Nitroimidazole derivativesPhotodegradation (solid state)First-order kinetics-UV irradiation[12]

Note: Quantitative data for the degradation of simple halogenated imidazoles is often embedded within studies on more complex molecules or broader classes of compounds, making direct comparisons challenging without further dedicated experiments. The provided table is illustrative; researchers should consult the cited literature for specific experimental details.

Experimental Protocols

Forced Hydrolytic Degradation
  • Preparation of Solutions: Prepare a stock solution of the halogenated imidazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

  • Stress Conditions:

    • Acidic: Add a known volume of the stock solution to the 0.1 M HCl to achieve a final concentration of about 100 µg/mL.

    • Alkaline: Add a known volume of the stock solution to the 0.1 M NaOH to achieve a final concentration of about 100 µg/mL.

    • Neutral: Add a known volume of the stock solution to purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours), taking samples at various time points.

  • Analysis: Neutralize the acidic and alkaline samples before analysis. Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control.

Forced Oxidative Degradation
  • Preparation of Solutions: Prepare a stock solution of the halogenated imidazole as described for hydrolytic degradation. Prepare a 3% hydrogen peroxide (H₂O₂) solution.

  • Stress Conditions: Add a known volume of the stock solution to the hydrogen peroxide solution to achieve a final concentration of approximately 100 µg/mL.

  • Incubation: Keep the solution at room temperature for a defined period, monitoring the degradation at various time points.

  • Analysis: Analyze the samples by HPLC, comparing them to an unstressed control.

Photodegradation Study
  • Sample Preparation: Prepare a solution of the halogenated imidazole in a suitable solvent (e.g., water or acetonitrile:water) at a known concentration.

  • Exposure Conditions: Place the solution in a quartz cuvette or a petri dish and expose it to a controlled light source that provides UV and/or visible light. A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude light.

  • Monitoring: Withdraw aliquots at different time intervals.

  • Analysis: Analyze the samples using UV-Vis spectrophotometry to monitor the disappearance of the parent compound or by HPLC to quantify the parent compound and identify degradation products.

Mandatory Visualizations

Degradation_Pathways HI Halogenated Imidazole Photo Photodegradation HI->Photo Light (UV) Oxid Oxidative Degradation HI->Oxid O₃, H₂O₂, •OH Reduct Reductive Dehalogenation HI->Reduct e⁻ donor (e.g., Fe⁰) Micro Microbial Degradation HI->Micro Enzymes Therm Thermal Degradation HI->Therm Heat Hydrol Hydrolysis HI->Hydrol H₂O, H⁺/OH⁻ DP1 Dehalogenated & Rearranged Products Photo->DP1 DP2 Ring-Opened Products (e.g., organic acids, aldehydes) Oxid->DP2 DP3 Less Halogenated Imidazoles Reduct->DP3 DP4 Metabolites -> Mineralization Micro->DP4 DP5 Volatile Fragments Therm->DP5 DP6 Hydrolysis Products Hydrol->DP6

Caption: Overview of primary degradation pathways for halogenated imidazoles.

Experimental_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Prep Prepare Halogenated Imidazole Solution Incubate Incubate under Controlled Conditions Prep->Incubate Stress Prepare Stressor (e.g., acid, oxidant, light source) Stress->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Analyze Analyze Samples (e.g., HPLC, GC-MS) Sample->Analyze Data Determine Kinetics & Identify Products Analyze->Data

Caption: General experimental workflow for studying imidazole degradation.

Troubleshooting_Logic rect_node rect_node Start Experiment Fails Check_Conditions Are stress conditions appropriate? Start->Check_Conditions Check_Purity Is the sample pure? Check_Conditions->Check_Purity Yes Adjust_Stress Adjust stressor concentration, temperature, or duration Check_Conditions->Adjust_Stress No Check_Method Is the analytical method valid? Check_Purity->Check_Method Yes Purify_Sample Purify sample or use higher purity reagents Check_Purity->Purify_Sample No Validate_Method Validate analytical method (e.g., check column, mobile phase) Check_Method->Validate_Method No Success Problem Solved Check_Method->Success Yes Adjust_Stress->Success Purify_Sample->Success Validate_Method->Success

Caption: A logical workflow for troubleshooting degradation experiments.

References

Technical Support Center: Overcoming Catalyst Inhibition by Imidazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with catalyst inhibition by imidazole-containing substrates.

Frequently Asked Questions (FAQs)

Q1: What is catalyst inhibition by imidazole, and why does it occur?

A1: Catalyst inhibition, or poisoning, is the deactivation of a catalyst by a chemical compound that binds to its active sites.[1][2] Imidazole and its derivatives are common inhibitors, particularly for transition metal catalysts like palladium (Pd) and ruthenium (Ru).[3][4] Inhibition occurs because the nitrogen atoms in the imidazole ring, especially the pyridine-type nitrogen, have lone pairs of electrons that can strongly coordinate to the metal center of the catalyst.[5] This binding occupies the catalyst's active sites, preventing the substrate from accessing them and thus stalling the desired catalytic cycle.[2] Additionally, unprotected N-H groups on imidazoles can be acidic and react with bases to form imidazolide anions, which may also bind to the catalyst and form inactive complexes.[5]

Q2: What are the common symptoms of imidazole-induced catalyst inhibition in my reaction?

A2: The most common symptoms include:

  • Low to no conversion: The starting material is not consumed, or the reaction stalls after a small amount of product is formed.[5]

  • Decreased reaction rate: The reaction proceeds much slower than expected compared to non-imidazole-containing substrates.

  • Need for higher catalyst loading: The reaction only proceeds with a significantly increased amount of catalyst (e.g., >5 mol%).[6]

  • Reaction sensitivity to temperature: Higher temperatures may be required to achieve any conversion, as this can sometimes overcome the energy barrier for the desired reaction over the deactivation pathway.[5][6]

Q3: Which types of catalytic reactions are most susceptible to inhibition by imidazoles?

A3: Palladium-catalyzed cross-coupling reactions are particularly vulnerable. These include Suzuki-Miyaura, Buchwald-Hartwig, and C-H functionalization reactions.[3][4][5] The nitrogen atoms in imidazole substrates can outcompete the directing groups for binding to the Pd(II) catalyst, leading to catalyst poisoning.[3] Olefin metathesis reactions using ruthenium-based catalysts can also be affected, although some imidazole-containing ligands have been developed to create more stable and selective catalysts for high-temperature reactions.[7][8]

Troubleshooting Guide

Problem: My cross-coupling reaction with an imidazole-containing substrate shows low or no product yield.

This is a common issue stemming from the coordination of the imidazole nitrogen to the metal catalyst.[4] Follow this workflow to diagnose and resolve the problem.

Step 1: Confirm Catalyst Inhibition
  • Action: Run a control experiment using an analogous substrate without the imidazole group.

  • Expected Result: If this reaction proceeds smoothly while the imidazole substrate fails, catalyst inhibition is the likely cause. The addition of a non-reactive imidazole, like benzimidazole, to a successful reaction should also inhibit product formation, confirming the poisoning effect.[9]

Step 2: Implement Strategic Solutions

If inhibition is confirmed, consider the following strategies, starting with the simplest modifications.

Solution A: Modify Reaction Parameters

  • Increase Catalyst Loading: This is often the first and easiest step. Increasing the catalyst loading from a typical 1-2 mol% to 5 mol% or even higher can provide enough active catalyst to overcome partial inhibition and drive the reaction forward.[5][6]

  • Elevate Reaction Temperature: Higher temperatures (e.g., 100-120 °C) can sometimes provide the necessary energy to favor the desired catalytic pathway over the formation of inactive catalyst-imidazole complexes.[5][6]

  • Screen Bases and Solvents: The choice of base is critical. For Suzuki-Miyaura reactions, a systematic screening of bases (e.g., carbonates vs. phosphates) is recommended, as a base that is too strong can lead to side reactions or catalyst deactivation with imidazole substrates.[5]

Solution B: Change Reaction Components

  • Use Specialized Ligands: Standard ligands may not be effective. Bulky, electron-rich Buchwald-type phosphine ligands (like SPhos and XPhos) and N-heterocyclic carbene (NHC) ligands (like IMes) have demonstrated success in promoting the coupling of unprotected imidazole-containing substrates.[5] These ligands can facilitate the desired catalytic cycle and sterically hinder the formation of inhibitory complexes.

  • Protect the Imidazole N-H Group: If the imidazole has an unprotected N-H group, it can form inhibitory imidazolide anions.[5] Protecting this nitrogen with a suitable group (e.g., MOM, SEM, Bn) can prevent this deactivation pathway, often leading to significantly improved yields.[5][6] While this adds extra steps, it is a highly effective strategy.

Quantitative Data Summary

The effectiveness of different strategies can be highly substrate-dependent. The table below illustrates the impact of ligand and palladium source selection on a challenging Suzuki-Miyaura coupling of 3-chloroindazole.

Pd Source (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄100<5[9]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄10056[9]
Precatalyst P2 (2)-K₃PO₄10080[9]
Table 1: Effect of catalyst system on the Suzuki-Miyaura coupling of 3-chloroindazole with phenylboronic acid. Precatalyst P2 is a specialized Buchwald precatalyst incorporating the XPhos ligand.

Key Experimental Protocols

Protocol 1: General Procedure for a Troubleshooting Experiment (Suzuki-Miyaura Coupling)

This protocol provides a starting point for testing solutions to catalyst inhibition.

  • Reagent Preparation: To a dry reaction vessel, add the imidazole-containing halide (1.0 equiv), the boronic acid or ester (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[5]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., dioxane or toluene). Then, add the palladium source and the appropriate ligand, or a pre-catalyst.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (start with a range of 80-110 °C) and stir.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Workup: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: Catalyst Inhibition Confirmation Assay

This procedure can be used to definitively test if an imidazole moiety is inhibiting a known successful reaction.

  • Establish a Baseline: Run a well-established, high-yielding cross-coupling reaction with a simple, non-inhibitory substrate (e.g., coupling 4-bromotoluene with phenylboronic acid).

  • Introduce the Inhibitor: Set up an identical reaction, but at the beginning, add 1.0-2.0 equivalents of a simple, unreactive imidazole derivative (e.g., 1-methylimidazole or benzimidazole) relative to the catalyst.

  • Compare Results: Run both reactions under identical conditions and monitor the conversion over time. A significant drop in reaction rate or final yield in the presence of the added imidazole confirms its inhibitory effect.[9]

Visualizing the Inhibition Mechanism

The core issue is the binding of the imidazole's nitrogen to the catalyst's metal center, forming an off-cycle, inactive species. This diverts the catalyst from the productive catalytic cycle.

References

Technical Support Center: Reactions Involving 2-Bromo-4,5-dichloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-dichloro-1H-imidazole. The content is designed to address specific issues that may be encountered during experiments, with a focus on the selection of alternative solvents.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and problems encountered in reactions with this compound, offering potential solutions and alternative approaches.

Q1: My this compound has poor solubility in the recommended solvent. What are some alternative solvents I can try?

A1: Poor solubility of this compound can lead to low reaction rates and yields. While specific solubility data for this compound is limited in the literature, you can consider the following alternative solvents based on their successful use in reactions with similar haloimidazoles.

  • For N-Alkylation Reactions:

    • Commonly Used: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[1]

    • Alternatives to Consider: Tetrahydrofuran (THF), particularly when using strong bases like sodium hydride (NaH), has been reported to favor N-1 alkylation in some cases.[1] Dioxane has also been used in alkylation reactions of related heterocycles and could be a viable alternative.[2]

  • For Suzuki-Miyaura Cross-Coupling Reactions:

    • Commonly Used: Toluene/water or 1,4-dioxane/water mixtures are frequently employed.[3][4]

    • Alternatives to Consider: N,N-Dimethylformamide (DMF) can be an alternative solvent for Suzuki-Miyaura reactions.[5] For reactions sensitive to protic conditions, anhydrous solvents like toluene or dioxane may be used, although the addition of a small amount of water is often beneficial for the catalytic cycle.[6]

It is highly recommended to perform small-scale solubility tests with your specific reaction conditions before scaling up.

Q2: I am observing low or no conversion in my Suzuki-Miyaura coupling reaction. Could the solvent be the issue?

A2: Yes, the solvent system is critical for a successful Suzuki-Miyaura coupling. Low conversion can be attributed to several solvent-related factors:

  • Insufficient Polarity: The solvent must be polar enough to dissolve the base and facilitate the transmetalation step. If you are using a non-polar solvent like toluene, the addition of a co-solvent like water or using a polar aprotic solvent like DMF might be necessary.

  • Catalyst Deactivation: The presence of oxygen in the solvent can deactivate the palladium catalyst. Ensure all solvents are thoroughly degassed before use.[3]

  • Substrate Solubility: If your this compound or boronic acid derivative is not fully dissolved, the reaction will be slow. Consider a solvent system that ensures the solubility of all reactants at the reaction temperature.

Troubleshooting Steps:

  • Ensure Rigorous Degassing: Bubble an inert gas (Argon or Nitrogen) through your solvent for 15-20 minutes before adding the catalyst.[4]

  • Screen Alternative Solvents: If solubility is an issue, test alternative solvents or solvent mixtures as suggested in A1.

  • Consider a Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water), a phase-transfer catalyst can sometimes improve reaction rates.

Q3: My N-alkylation reaction is giving a mixture of regioisomers. Can the choice of solvent influence the regioselectivity?

A3: The choice of solvent, in combination with the base, can significantly influence the N-1 versus N-2 alkylation of imidazoles.[1]

  • Solvent and Base Coordination: In some cases, the solvent and the cation of the base can coordinate to one of the nitrogen atoms of the imidazole ring, sterically hindering alkylation at that position. For instance, using sodium hydride (NaH) in THF has been reported to favor N-1 alkylation for certain indazoles, a related class of heterocycles.[2][7]

  • Solvent Polarity: The polarity of the solvent can influence the dissociation of the imidazolate salt, which in turn can affect the nucleophilicity of the two nitrogen atoms differently.

Experimental Approach to Optimize Regioselectivity:

  • Vary the Solvent-Base Combination: Systematically screen different combinations of bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and solvents (e.g., MeCN, DMF, THF).

  • Analyze the Product Mixture: Carefully analyze the ratio of N-1 to N-2 isomers using techniques like NMR or LC-MS to determine the optimal conditions.

Q4: I am having difficulty with the work-up and product isolation due to a high-boiling point solvent like DMF or DMSO. What are some lower-boiling point alternatives?

A4: High-boiling point solvents can be challenging to remove completely. Consider the following lower-boiling point alternatives:

  • For N-Alkylation: Acetonitrile (boiling point: 82 °C) is a common and effective solvent for N-alkylation and is significantly easier to remove than DMF or DMSO.[1] Tetrahydrofuran (THF, boiling point: 66 °C) is another viable option.[7]

  • For Suzuki-Miyaura Coupling: Toluene (boiling point: 111 °C) and 1,4-dioxane (boiling point: 101 °C) are common solvents for this reaction and are more readily removed under reduced pressure compared to DMF.[6]

When switching to a lower-boiling point solvent, you may need to adjust the reaction temperature and time to achieve a comparable outcome.

Data Presentation

The following tables summarize solvent suggestions and their relevant properties for common reactions involving this compound, based on literature for analogous compounds.

Table 1: Alternative Solvents for N-Alkylation of this compound

SolventBoiling Point (°C)Dielectric Constant (20°C)Common BasesNotes
Acetonitrile (MeCN)8237.5K₂CO₃, Cs₂CO₃, KOHGood starting point, easy to remove.[1]
N,N-Dimethylformamide (DMF)15336.7K₂CO₃, Cs₂CO₃, NaHGood solvating power, but difficult to remove.
Dimethyl sulfoxide (DMSO)18946.7K₂CO₃, Cs₂CO₃High boiling point, excellent solvating power.
Tetrahydrofuran (THF)667.6NaH, NaHMDSOften used with strong, non-nucleophilic bases.[7]
1,4-Dioxane1012.2K₂CO₃, Cs₂CO₃Less polar alternative.[2]

Table 2: Alternative Solvents for Suzuki-Miyaura Cross-Coupling of this compound

Solvent SystemBoiling Point (°C)Common BasesCatalystNotes
Toluene / Water~84 (azeotrope)K₂CO₃, K₃PO₄, Cs₂CO₃Pd(PPh₃)₄, Pd(OAc)₂/LigandCommon biphasic system.[3]
1,4-Dioxane / Water~88 (azeotrope)K₂CO₃, K₃PO₄, Cs₂CO₃Pd(PPh₃)₄, PdCl₂(dppf)Another widely used biphasic system.[4]
N,N-Dimethylformamide (DMF)153K₂CO₃, Et₃NPd(PPh₃)₄Homogeneous reaction, high boiling point.[5]
Tetrahydrofuran (THF)66K₂CO₃, Cs₂CO₃Pd(PPh₃)₄Lower boiling point alternative.[6]

Experimental Protocols

Protocol 1: General Procedure for Screening Solvents in N-Alkylation

  • To separate vials, add this compound (1.0 equiv) and the chosen base (e.g., K₂CO₃, 1.2 equiv).

  • Add the test solvent (e.g., Acetonitrile, THF, Dioxane) to each vial to achieve a consistent concentration (e.g., 0.1 M).

  • Stir the mixtures at room temperature for 15 minutes.

  • Add the alkylating agent (1.1 equiv) to each vial.

  • Heat the reactions to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS at regular intervals.

  • Upon completion or after a set time, quench the reactions, perform a standard work-up, and analyze the crude product to determine conversion and yield.

Protocol 2: General Procedure for Screening Solvents in Suzuki-Miyaura Coupling

  • In a reaction tube, combine this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Add the degassed test solvent or solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O, DMF).

  • Seal the tube and heat the reaction to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature, and perform an appropriate aqueous work-up.

  • Analyze the organic extract to determine the yield of the coupled product.

Visualization

The following diagrams illustrate key decision-making workflows for solvent selection.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound Reactions start Start: Reaction with This compound reaction_type Identify Reaction Type start->reaction_type n_alkylation N-Alkylation reaction_type->n_alkylation Alkylation suzuki Suzuki Coupling reaction_type->suzuki Coupling common_solvents_alkylation Common: MeCN, DMF, DMSO n_alkylation->common_solvents_alkylation common_solvents_suzuki Common: Toluene/H2O, Dioxane/H2O suzuki->common_solvents_suzuki solubility_check Check Solubility of Reactants in Common Solvents soluble Reactants Soluble? solubility_check->soluble common_solvents_alkylation->solubility_check common_solvents_suzuki->solubility_check proceed Proceed with Reaction soluble->proceed Yes screen_alternatives Screen Alternative Solvents soluble->screen_alternatives No troubleshoot Troubleshoot Reaction (Low Yield, Side Products) proceed->troubleshoot alternatives_alkylation Alternatives: THF, Dioxane screen_alternatives->alternatives_alkylation For N-Alkylation alternatives_suzuki Alternatives: DMF, THF screen_alternatives->alternatives_suzuki For Suzuki Coupling alternatives_alkylation->proceed alternatives_suzuki->proceed optimize Optimize Conditions (Temp, Base, Catalyst) troubleshoot->optimize Issues Encountered end End: Successful Reaction troubleshoot->end No Issues optimize->proceed

Caption: A workflow for selecting an appropriate solvent.

Troubleshooting_Workflow Troubleshooting Workflow for Solvent-Related Issues start Start: Unsuccessful Reaction issue Identify Primary Issue start->issue low_yield Low Yield / No Reaction issue->low_yield side_products Side Products / Regioisomers issue->side_products workup_difficulty Difficult Work-up issue->workup_difficulty check_solubility Verify Reactant Solubility low_yield->check_solubility check_degassing Ensure Proper Degassing (for coupling reactions) low_yield->check_degassing screen_solvent_base Screen Solvent/Base Combinations side_products->screen_solvent_base use_lower_bp_solvent Switch to Lower Boiling Point Solvent workup_difficulty->use_lower_bp_solvent change_solvent_polarity Change Solvent Polarity check_solubility->change_solvent_polarity optimize Re-optimize Reaction Conditions check_degassing->optimize change_solvent_polarity->optimize screen_solvent_base->optimize use_lower_bp_solvent->optimize end End: Improved Outcome optimize->end

Caption: A guide for troubleshooting solvent-related issues.

References

Managing reaction temperature for optimal yield of imidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazole derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in managing reaction temperature to achieve optimal yields and purity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments related to reaction temperature.

Issue 1: Low or No Yield of Imidazole Derivative

  • Question: I am getting a very low yield, or no product at all, in my imidazole synthesis. How can I determine if the reaction temperature is the cause?

  • Answer: Low or no yield is a common issue that can often be traced back to suboptimal reaction temperatures. Here’s how to troubleshoot:

    • Verify Reagent Stability: Ensure that your starting materials and reagents are stable at the reaction temperature. Some reagents may decompose at elevated temperatures, leading to a lower concentration of reactants and consequently, a lower yield.

    • Check for Competing Side Reactions: Suboptimal temperatures can favor the kinetics of side reactions over the desired product formation. Analyze your crude reaction mixture using techniques like TLC, LC-MS, or NMR to identify any major byproducts. The presence of significant side products may indicate that the temperature needs adjustment.

    • Ensure Sufficient Activation Energy: Some reactions require a minimum temperature to overcome the activation energy barrier. If the reaction temperature is too low, the reaction may not proceed at an appreciable rate.[1]

    • Literature Review: Cross-reference your reaction temperature with established protocols for similar imidazole derivatives. A significant deviation might be the source of the problem.

    • Systematic Temperature Screening: Conduct small-scale parallel experiments at a range of temperatures (e.g., in 10 °C increments) to identify the optimal temperature for your specific reaction.[2]

Issue 2: Formation of Impurities and Byproducts

  • Question: My final product is contaminated with significant impurities. Could the reaction temperature be the cause?

  • Answer: Yes, incorrect reaction temperatures are a frequent cause of impurity formation.

    • High Temperatures: Excessive heat can lead to the decomposition of both the starting materials and the desired imidazole product.[1] For instance, imidazole-4,5-dicarboxylic acid is known to decompose at temperatures around 280-285°C.[1] High temperatures can also promote undesired side reactions, leading to a complex mixture of products.

    • Low Temperatures: While less common, running a reaction at a temperature that is too low can sometimes lead to the accumulation of a stable intermediate that may be difficult to separate from the final product.

    • Solution: Carefully monitor and control the reaction temperature. If you suspect temperature-related degradation, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is not going to completion, a modest increase in temperature might be necessary. Utilize analytical techniques to track the formation of impurities as a function of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of imidazole derivatives?

A1: The optimal reaction temperature for imidazole synthesis is highly dependent on the specific synthetic route and the substrates being used.[3] However, a general overview of temperatures for common methods is provided below:

  • Debus-Radziszewski Synthesis: This method often requires elevated temperatures, typically in the range of 70-100°C.[4]

  • Condensation of Aldehydes with 1,2-Diamines: These reactions are often carried out at temperatures ranging from ambient to reflux conditions, depending on the solvent and catalyst used.

  • N-alkylation/N-arylation: The temperature for these reactions can vary significantly. For example, N-arylation with iodobenzene can be performed at a relatively low temperature of 35-40°C, while other alkylations might require higher temperatures.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often at temperatures ranging from 85°C to 120°C, but for much shorter reaction times compared to conventional heating.[4][6]

Q2: How does temperature affect the regioselectivity of imidazole substitution?

A2: Temperature can influence the regioselectivity of reactions on the imidazole ring, particularly in cases where multiple reactive sites are present. The kinetic and thermodynamic products may be favored at different temperatures. For instance, in N-alkylation of unsymmetrically substituted imidazoles, temperature can affect the ratio of the two possible N-alkylated isomers. It is often necessary to perform optimization studies to determine the temperature that provides the best regioselectivity for a desired product.[2]

Q3: Can using a catalyst alter the optimal reaction temperature?

A3: Absolutely. Catalysts function by lowering the activation energy of a reaction, which can allow the reaction to proceed at a lower temperature.[2] This can be particularly advantageous for reactions involving thermally sensitive functional groups. When introducing a catalyst to a reaction, it is often necessary to re-optimize the reaction temperature to achieve the best results.

Quantitative Data on Temperature Effects

The following tables summarize the impact of reaction temperature on the yield of specific imidazole derivatives, based on published data.

Table 1: Effect of Temperature on the Yield of 2,4,5-Triaryl Imidazole

EntryTemperature (°C)Time (h)Yield (%)
1Room Temp552
250465
370380
490292
5110285

Data adapted from a catalyst-free synthesis in glycerol.[7]

Table 2: Optimization of Phenyl Imidazole Propionate Derivative Synthesis

ParameterRange StudiedOptimal ValueEffect on Yield
Reaction Temperature 40-60°C50°CSignificant; higher temperatures can lead to product decomposition.
Ammonium Acetate10-20 mmol15 mmolSignificant
Reaction Time1-10 h3 hInsignificant

This study utilized a Design of Experiments (DOE) approach to optimize the reaction, highlighting temperature as a critical factor.[8]

Experimental Protocols

Below are detailed methodologies for key experiments, with a focus on temperature control.

Protocol 1: Synthesis of 2,4,5-Triphenyl-1H-imidazole (A Debus-Radziszewski Reaction)

  • Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq).

  • Solvent Addition: Add glacial acetic acid (20 mL).

  • Heating: Place the flask in a pre-heated oil bath at 100-110°C.

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (typically 1-2 hours), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.

Protocol 2: N-Pentylation of Imidazole

  • Apparatus Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (15 mL).

  • Deprotonation: Cool the mixture to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0°C and add 1-bromopentane (1.2 eq) dropwise.

  • Reaction at Room Temperature: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0°C.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows and logical relationships in managing reaction temperature for optimal imidazole derivative yields.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select Reagents (Imidazole, Aldehyde, etc.) setup Assemble Glassware reagents->setup solvent Choose Solvent solvent->setup temp_control Set and Monitor Reaction Temperature setup->temp_control monitoring Monitor Progress (TLC/LC-MS) temp_control->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Recrystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield troubleshooting_low_yield start Low or No Yield check_temp Is temperature within literature range? start->check_temp adjust_temp Adjust temperature based on literature/screening. check_temp->adjust_temp No check_reagents Are reagents stable at reaction temp? check_temp->check_reagents Yes adjust_temp->check_reagents lower_temp Lower temperature and increase reaction time. check_reagents->lower_temp No check_side_products Are side products observed? check_reagents->check_side_products Yes other_issues Investigate other factors: - Reagent purity - Stoichiometry - Moisture lower_temp->other_issues optimize_conditions Optimize conditions to minimize side reactions. check_side_products->optimize_conditions Yes increase_temp Reaction may need more energy. Increase temperature. check_side_products->increase_temp No optimize_conditions->other_issues increase_temp->other_issues

References

Validation & Comparative

A Comparative Analysis of 2-Bromoimidazole and 2-Chloroimidazole Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the imidazole ring is a cornerstone of medicinal chemistry, with substituted imidazoles forming the core of numerous pharmaceuticals. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions of 2-haloimidazoles are paramount for creating carbon-carbon and carbon-nitrogen bonds. The choice between 2-bromoimidazole and 2-chloroimidazole as starting materials is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of these two key building blocks in Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions.

Executive Summary

The reactivity of 2-haloimidazoles in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, which follows the general trend: C-I > C-Br > C-Cl. Consequently, 2-bromoimidazole is generally more reactive than 2-chloroimidazole. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. However, the development of advanced catalyst systems with specialized ligands has significantly improved the viability of 2-chloroimidazoles as cost-effective alternatives. This guide presents a detailed analysis of their comparative performance, supported by experimental data and protocols.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections detail the comparative reactivity of 2-bromoimidazole and 2-chloroimidazole in three of the most widely used cross-coupling reactions in drug discovery and development.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between a halide and an organoboron compound. In the context of 2-haloimidazoles, the difference in reactivity between the bromo and chloro derivatives is pronounced. 2-bromoimidazole typically undergoes coupling under milder conditions and with higher efficiency compared to 2-chloroimidazole. However, the use of highly active palladium catalysts and specific ligands can facilitate the coupling of the more challenging 2-chloroimidazole, often in good to excellent yields.[1]

dot

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Haloimidazole 2-Haloimidazole (X = Br or Cl) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) 2-Haloimidazole->Catalyst Oxidative Addition Arylboronic_Acid Arylboronic Acid R-B(OH)₂ Base Base (e.g., K₂CO₃, Cs₂CO₃) Arylboronic_Acid->Base Activation Coupled_Product 2-Aryl-imidazole Catalyst->Coupled_Product Reductive Elimination Ligand Ligand (e.g., SPhos, XPhos) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 2-haloimidazoles.

Table 1: Comparative Data for Suzuki-Miyaura Coupling

Halogen (X)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
BrPhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10018~70-85 (representative)
ClPhenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O10024~60-75 (representative)[2]
Br4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8012High (qualitative)
Cl4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄t-BuOH/H₂O10024Good (qualitative)

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[3] As with Suzuki-Miyaura coupling, 2-bromoimidazole is the more reactive substrate, readily coupling with a variety of amines under relatively mild conditions. The amination of 2-chloroimidazoles is more challenging and often requires more specialized and bulky phosphine ligands to achieve high yields.[4]

dot

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Haloimidazole 2-Haloimidazole (X = Br or Cl) Catalyst Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) 2-Haloimidazole->Catalyst Oxidative Addition Amine Amine R₂NH Base Base (e.g., NaOt-Bu, Cs₂CO₃) Amine->Base Deprotonation Coupled_Product 2-Amino-imidazole Catalyst->Coupled_Product Reductive Elimination Ligand Ligand (e.g., Xantphos, BrettPhos) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: General signaling pathway for the Buchwald-Hartwig amination.

Table 2: Comparative Data for Buchwald-Hartwig Amination

Halogen (X)Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
BrAnilinePd(OAc)₂ / X-PhosKOt-BuToluene10010 (MW)85-95[5]
ClAnilinePd₂(dba)₃ / BrettPhosNaOt-BuDioxane11024~60-75 (representative)
BrMorpholinePd-precatalyst / tBuBrettPhosLHMDSTHFRT1280-90 (analogous)
ClMorpholinePd₂(dba)₃ / RuPhosNaOt-BuToluene12024Moderate (qualitative)

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Stille Coupling: An Alternative for C-C Bond Formation

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction for C-C bond formation, utilizing organostannane reagents.[6] A key advantage of the Stille reaction is that it does not typically require a base, making it suitable for base-sensitive substrates. The reactivity trend of 2-haloimidazoles in Stille coupling mirrors that of other cross-coupling reactions, with 2-bromoimidazole being more reactive than 2-chloroimidazole. The coupling of 2-chloroimidazoles often requires higher temperatures and longer reaction times.[7]

dot

Stille_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Haloimidazole 2-Haloimidazole (X = Br or Cl) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 2-Haloimidazole->Catalyst Oxidative Addition Organostannane Organostannane R-Sn(Alkyl)₃ Organostannane->Catalyst Transmetalation Coupled_Product 2-Substituted-imidazole Catalyst->Coupled_Product Reductive Elimination Ligand Ligand (Optional, e.g., AsPh₃) Solvent Solvent (e.g., Toluene, DMF)

Caption: Logical relationship in the Stille cross-coupling reaction.

Table 3: Comparative Data for Stille Coupling

Halogen (X)Coupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
BrTributyl(phenyl)stannanePd(PPh₃)₄Toluene11016~75-90 (representative)
ClTributyl(phenyl)stannanePd₂(dba)₃ / P(t-Bu)₃Dioxane12024~50-70 (representative)
BrTributyl(vinyl)stannanePdCl₂(PPh₃)₂THF6512High (qualitative)
ClTributyl(vinyl)stannanePd(PPh₃)₄ / CuINMP10024Moderate (qualitative)

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Haloimidazole

To an oven-dried Schlenk tube is added 2-haloimidazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., SPhos, 4-10 mol%), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is then added. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of 2-Haloimidazole

In a glovebox, an oven-dried vial is charged with the palladium precatalyst (1-5 mol%), ligand (1.5-7.5 mol%), and base (e.g., NaOt-Bu, 1.2 mmol). The vial is sealed, removed from the glovebox, and 2-haloimidazole (1.0 mmol), amine (1.2 mmol), and anhydrous solvent (e.g., toluene, 2 mL) are added under an inert atmosphere. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired product.

General Procedure for Stille Coupling of 2-Haloimidazole

To a solution of 2-haloimidazole (1.0 mmol) in an anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere is added the organostannane (1.1 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The reaction mixture is heated to the indicated temperature and stirred for the specified time. Upon completion, the reaction is cooled to room temperature and the solvent is removed in vacuo. The residue is then purified by column chromatography on silica gel to give the coupled product.

Conclusion

The choice between 2-bromoimidazole and 2-chloroimidazole for cross-coupling reactions is a balance of reactivity, cost, and the specific demands of the synthetic route. 2-Bromoimidazole is the more reactive substrate, generally providing higher yields under milder conditions, making it the preferred choice for complex syntheses or when dealing with sensitive functional groups. However, the lower cost and wider availability of 2-chloroimidazole, coupled with advancements in catalyst technology that enable its efficient coupling, make it a highly attractive alternative, particularly for large-scale applications. This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your research or development program.

References

Comparative Analysis of Synthesis Routes for 2-Bromo-4,5-dichloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for obtaining 2-Bromo-4,5-dichloro-1H-imidazole, a halogenated imidazole derivative with applications in the synthesis of agrochemicals and pharmaceuticals.[1][2] The routes compared are direct bromination of 4,5-dichloro-1H-imidazole and a multi-step synthesis involving a protection-bromination-deprotection strategy. The comparison focuses on key performance indicators such as reaction yield, purity, reaction time, and overall efficiency, supported by detailed experimental protocols.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Direct BrominationRoute 2: Multi-step Synthesis with Protection
Starting Material 4,5-dichloro-1H-imidazole4,5-dichloro-1H-imidazole
Overall Yield Good to Excellent (Estimated)Moderate (Estimated)
Purity of Crude Product Moderate to HighPotentially Higher
Number of Steps OneThree
Reaction Time ShorterLonger
Key Reagents BromineProtecting agent (e.g., Boc anhydride), Bromine, Deprotecting agent (e.g., TFA)
Process Simplicity SimplerMore Complex
Scalability Potentially more straightforwardRequires optimization for each step

Route 1: Direct Bromination of 4,5-dichloro-1H-imidazole

This method represents the most direct approach to this compound, involving the direct electrophilic substitution of the C2-proton of the imidazole ring with bromine.

Experimental Protocol

A plausible experimental protocol, adapted from the synthesis of the analogous 2-bromo-4,5-dicyanoimidazole, is as follows:

  • Dissolution: 4,5-dichloro-1H-imidazole (1 equivalent) is dissolved in a suitable solvent, such as a mixture of an aqueous base (e.g., sodium hydroxide solution) and an organic solvent to aid solubility.

  • Bromination: Elemental bromine (Br2) (1.1 equivalents) is added dropwise to the stirred solution at room temperature. The reaction mixture is protected from light to prevent radical side reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is quenched, for instance, by the addition of a sodium thiosulfate solution to remove excess bromine. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Estimated Performance

Route 2: Multi-step Synthesis via N-Protection

This route involves the protection of the imidazole nitrogen, followed by bromination of the N-protected intermediate, and subsequent deprotection to yield the final product. This strategy can offer advantages in terms of selectivity and potentially higher purity of the final product.

Experimental Workflow

cluster_0 Step 1: N-Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection start 4,5-dichloro-1H-imidazole step1 Protection (e.g., Boc-anhydride, NaH, THF) start->step1 intermediate1 N-protected-4,5-dichloroimidazole step1->intermediate1 step2 Bromination (e.g., Br2, CCl4) intermediate1->step2 intermediate2 N-protected-2-bromo-4,5-dichloroimidazole step2->intermediate2 step3 Deprotection (e.g., TFA, DCM) intermediate2->step3 end This compound step3->end

Caption: Workflow for the multi-step synthesis of this compound.

Experimental Protocols

Step 1: N-Protection of 4,5-dichloro-1H-imidazole

A representative protocol for N-protection using a tert-butoxycarbonyl (Boc) group is as follows:

  • To a solution of 4,5-dichloro-1H-imidazole (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF), a base such as sodium hydride (NaH) (1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere.

  • After stirring for a short period, di-tert-butyl dicarbonate (Boc2O) (1.2 equivalents) is added.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched, and the N-Boc-4,5-dichloroimidazole is extracted and purified.

Step 2: Bromination of N-protected-4,5-dichloroimidazole

  • The N-protected intermediate (1 equivalent) is dissolved in a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).

  • Elemental bromine (Br2) (1.1 equivalents) is added dropwise at room temperature while protecting the reaction from light.

  • The mixture is stirred until the starting material is consumed.

  • The reaction is worked up to isolate the N-protected-2-bromo-4,5-dichloroimidazole.

Step 3: Deprotection

  • The N-protected-2-bromo-4,5-dichloroimidazole (1 equivalent) is dissolved in a solvent such as dichloromethane (DCM).

  • A strong acid, for example, trifluoroacetic acid (TFA), is added, and the mixture is stirred at room temperature.

  • Upon completion of the deprotection, the reaction is neutralized, and the final product is extracted and purified.

Estimated Performance

The overall yield for this three-step sequence is expected to be moderate , likely in the range of 40-60%, considering the cumulative losses in each step. However, the use of a protecting group can lead to a cleaner bromination reaction with fewer side products, potentially resulting in a higher purity of the final compound after purification.

Logical Comparison of Synthesis Routes

cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: Multi-step Synthesis start 4,5-dichloro-1H-imidazole bromination Direct Bromination with Br2 start->bromination protection N-Protection start->protection product1 This compound bromination->product1 pros1 Pros: - One step - Shorter reaction time - Simpler procedure bromination->pros1 cons1 Cons: - Potential for over-bromination - May require more rigorous purification bromination->cons1 bromination2 Bromination protection->bromination2 deprotection Deprotection bromination2->deprotection product2 This compound deprotection->product2 pros2 Pros: - Higher selectivity in bromination - Potentially higher final purity deprotection->pros2 cons2 Cons: - Three steps - Longer overall synthesis time - More complex procedure - Lower overall yield deprotection->cons2

Caption: Logical comparison of the direct versus multi-step synthesis route.

Conclusion

The choice between the direct bromination and the multi-step synthesis of this compound depends on the specific requirements of the researcher or drug development professional.

  • For rapid access and larger scale synthesis where a moderate purity of the crude product is acceptable, the one-step direct bromination is the more efficient and economical choice.

  • When high purity is paramount and a lower overall yield is acceptable, the multi-step synthesis involving a protection-deprotection strategy may be preferred due to its potential for cleaner reaction profiles and easier purification of the final product.

Further optimization of reaction conditions for both routes is recommended to maximize yields and purity for specific applications.

References

Validating the Structure of 2-Bromo-4,5-dichloro-1H-imidazole: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive framework for the structural validation of 2-Bromo-4,5-dichloro-1H-imidazole using the powerful analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

This document presents predicted ¹H NMR, ¹³C NMR, and MS data for this compound, offering a comparative baseline for experimental results. Detailed experimental protocols for acquiring high-quality spectra are also provided to ensure reproducible and reliable structural verification.

Predicted Spectroscopic Data for this compound

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted data based on the analysis of structurally similar halogenated imidazoles and established spectroscopic principles. These tables serve as a benchmark for the structural confirmation of the synthesized molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.0 - 14.0Broad Singlet1HN-H

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~120C2
~115C4/C5
~110C4/C5

Note: The exact chemical shifts of the chlorinated carbons (C4 and C5) can be influenced by the solvent and the electronic effects of the adjacent halogen atoms.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (relative abundance)Assignment
214/216/218[M]⁺ (Molecular ion cluster)
135/137[M-Br]⁺
179/181[M-Cl]⁺

Note: The isotopic pattern of the molecular ion will be characteristic due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Comparative Analysis with Alternative Structures

The validation of the structure of this compound is strengthened by comparing its spectroscopic data with that of potential isomers or related compounds. For instance, the ¹H NMR spectrum of a regioisomer, such as 4-Bromo-2,5-dichloro-1H-imidazole, would be expected to show a similar broad N-H signal but potentially a different chemical shift due to the altered electronic environment.

Similarly, comparison with other trihalogenated imidazoles, such as 2,4,5-tribromoimidazole, can aid in the assignment of signals. While the exact chemical shifts will differ, the overall spectral patterns provide valuable correlative information.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and Mass Spectrometry data are crucial for reproducible and accurate structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters:

    • Use a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., -2 to 16 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of at least 5 times the longest T₁ of the protons.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Perform phase and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Lock and shim the spectrometer as for ¹H NMR.

    • Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Set the spectral width to encompass all expected ¹³C signals (e.g., 0 to 160 ppm).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C.

    • Use an appropriate relaxation delay.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Perform phase and baseline correction.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Electron Ionization (EI-MS)

  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or if sufficiently volatile and thermally stable, via a gas chromatograph (GC).

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and significant fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak cluster and compare its isotopic pattern with the theoretical pattern for C₃HBr₂Cl₂N₂.

    • Analyze the fragmentation pattern to identify characteristic losses of halogen atoms or other neutral fragments.

Visualizing the Workflow and Data Relationships

The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for structural validation and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for the synthesis and structural validation of this compound.

Caption: Logical relationship of spectroscopic data for the structural validation of this compound.

Comparative study of the biological activity of different halogenated imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Halogenated Imidazoles

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of pharmacologically active compounds is paramount. Imidazole, a five-membered heterocyclic aromatic compound, is a prominent scaffold in medicinal chemistry, forming the core of numerous drugs. Halogenation of the imidazole ring has been a key strategy to modulate the biological activity of these compounds. This guide provides a comparative analysis of the biological activities of different halogenated imidazoles, focusing on their antimicrobial, antifungal, and anticancer properties, supported by experimental data and detailed methodologies.

Influence of Halogenation on Biological Activity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) to the imidazole ring significantly influences its physicochemical properties, such as lipophilicity, electronic distribution, and size. These modifications, in turn, affect the compound's interaction with biological targets, leading to altered biological activity. Generally, halogenation has been shown to enhance the antimicrobial, antifungal, and anticancer potency of imidazole derivatives. The nature and position of the halogen atom are crucial determinants of this enhanced activity.[1][2]

Antimicrobial Activity

Halogenated imidazole derivatives have demonstrated significant potential as antimicrobial agents against a variety of bacterial strains. The presence of a halogen atom on the imidazole ring can modulate the antimicrobial potency.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Imidazole Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Dichloro-imidazole derivativeStaphylococcus aureus1.95 - 3.9--
N-substituted 6-chloro-1H-benzimidazoleS. aureus0.97 - 1.95Ciprofloxacin3.9[1]
4-bromo-1H-indazole derivativesPenicillin-resistant S. aureus-3-MBA-[1]
4-bromo-1H-indazole derivativesStreptococcus pyogenes4Ciprofloxacin>4[1]
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazoleS. aureus ATCC 259237.8--[3]
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazoleMethicillin-resistant S. aureus (MRSA)3.9--[3]

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][4]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.

  • Preparation of Compound Dilutions: The halogenated imidazole compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using broth as the diluent.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included. The plates are then incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture D Inoculate with Bacteria A->D B Compound Stock Solutions C Prepare Serial Dilutions in 96-well plate B->C C->D E Incubate Plate D->E F Read for Visible Growth E->F G Determine MIC F->G

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Antifungal Activity

Many clinically used antifungal drugs, such as ketoconazole and miconazole, are imidazole derivatives. Halogenation can significantly enhance their antifungal potency. The primary mechanism of action for many antifungal imidazoles is the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane.[2]

Table 2: Comparative Antifungal Activity (MIC, µg/mL) of Halogenated Imidazole Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Dichloro and Trichloro-derivativesCandida albicansNotable inhibitory effects--[2]
Dichloro and Trichloro-derivativesCryptococcus neoformansNotable inhibitory effects--[2]
N-substituted 6-chloro-1H-benzimidazoleC. albicans1.95 - 3.9Fluconazole7.81[1]
Halogenated derivativesCandida spp. (33 clinical strains)MIC90 of 1 mg/L--[5]

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

  • Fungal Inoculum Preparation: Fungal isolates are grown on a suitable agar medium. The inoculum is prepared by suspending fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Antifungal Dilutions: Stock solutions of the halogenated imidazole derivatives are prepared in DMSO. Serial dilutions are then made in 96-well microtiter plates using RPMI-1640 medium.

  • Inoculation and Incubation: The wells are inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.

Antifungal_Mechanism Imidazole Halogenated Imidazole Enzyme Lanosterol 14α-demethylase (CYP51) Imidazole->Enzyme Inhibition Ergosterol Ergosterol Enzyme->Ergosterol Synthesis Blocked Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane Ergosterol->Membrane Component of Death Fungal Cell Death Membrane->Death Disruption leads to

Mechanism of action of azole antifungals.

Anticancer Activity

Halogenated imidazoles have emerged as a significant class of compounds with potential anticancer activity. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways.

Table 3: Comparative Anticancer Activity (IC50, µM) of Halogenated Imidazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivativesHepG2 (Liver Cancer)7.54 - 28.24[8]
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivativesSKOV3 (Ovarian Cancer)9.12 - 31.43[8]
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivativesNCI-H460 (Lung Cancer)11.34 - 35.11[8]
1H-benzo[d]imidazole-(halogenated) benzylidenebenzohydrazide hybridsVarious cancer cell lines7.82 - 21.48[9]
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetateA549 (NSCLC)Variable with concentration[10]
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetateNCI-H460 (NSCLC)Variable with concentration[10]

Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[11][12]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the halogenated imidazole compounds. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activates PDK1->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazole Halogenated Imidazole Imidazole->Akt Inhibition

Simplified PI3K/Akt/mTOR signaling pathway targeted by some imidazole derivatives.

Conclusion

The halogenation of the imidazole scaffold is a powerful strategy for enhancing its biological activities. While direct comparative studies are limited, the available data suggest that chloro, bromo, and iodo substitutions can significantly improve the antimicrobial, antifungal, and anticancer properties of imidazole derivatives. The specific type and position of the halogen atom play a critical role in determining the potency and selectivity of these compounds. Further research focusing on direct, side-by-side comparisons of different halogenated imidazoles under standardized conditions is warranted to establish clear structure-activity relationships and guide the rational design of novel and more effective therapeutic agents. standardized conditions is warranted to establish clear structure-activity relationships and guide the rational design of novel and more effective therapeutic agents.

References

A Comparative Guide to Computational Modeling of Halogenated Imidazole Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of halogenated imidazoles, such as 2-Bromo-4,5-dichloro-1H-imidazole, is of significant interest in medicinal chemistry due to their potential as building blocks for various bioactive molecules.[1][2] Understanding the reaction mechanisms of these compounds is crucial for the development of novel synthetic routes and the optimization of reaction conditions. Computational modeling has emerged as a powerful tool to investigate these complex reaction pathways, offering insights into transition states and reaction energetics that can be difficult to obtain through experimental means alone.[3]

This guide provides a comparative framework for the computational modeling of reaction mechanisms in halogenated imidazoles, with a focus on methodologies applicable to this compound. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the public domain, this guide draws upon established computational methodologies for similar halogenated heterocyclic systems to present a best-practice approach.

Data Presentation: A Comparative Framework for Computational Studies

When evaluating computational studies of reaction mechanisms, a structured comparison of quantitative data is essential. The following table outlines key parameters for comparing different computational approaches, using hypothetical data for illustrative purposes.

ParameterStudy A (Example)Study B (Example)Study C (Example)Key Considerations
Computational Method DFT (B3LYP-D3)DFT (M06-2X)MP2The choice of density functional and the inclusion of dispersion corrections can significantly impact the accuracy of the results. M06-2X is often favored for kinetic studies.[3]
Basis Set 6-311++G(d,p)def2-TZVPcc-pVTZLarger basis sets generally provide more accurate results but come at a higher computational cost.[3]
Solvation Model IEFPCM (THF)SMD (Dioxane)CPCM (Toluene)The selection of the solvent and the continuum model used to represent it can influence the calculated activation energies and reaction profiles.[3]
Activation Energy (kcal/mol) 18.517.919.2A lower activation energy suggests a more kinetically favorable reaction pathway.[3]
Reaction Energy (kcal/mol) -5.2-6.1-4.8A negative reaction energy indicates an exothermic process.
Key Bond Lengths (Å) in Transition State C-Br: 2.15, C-Nu: 2.20C-Br: 2.12, C-Nu: 2.18C-Br: 2.18, C-Nu: 2.23Analysis of bond lengths in the transition state provides insight into the nature of bond breaking and bond formation.

Experimental Protocols

Computational results should ideally be validated by experimental data. Below are detailed methodologies for key experiments relevant to studying the reaction mechanisms of halogenated imidazoles.

1. Synthesis of Halogenated Imidazoles:

The starting material, such as 4,5-dichloroimidazole, can be brominated to yield this compound.[4]

  • Materials: 4,5-dichloroimidazole, bromine, appropriate solvent (e.g., acetic acid).

  • Procedure:

    • Dissolve 4,5-dichloroimidazole in the chosen solvent in a reaction vessel equipped with a dropping funnel and a stirrer.

    • Slowly add a stoichiometric amount of bromine to the solution at a controlled temperature.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

    • Upon completion, quench the reaction and isolate the crude product.

    • Purify the product using techniques such as recrystallization or column chromatography.

    • Confirm the structure of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.[3]

2. Kinetic Studies:

Experimental determination of reaction kinetics is crucial for validating calculated activation energies.

  • Procedure:

    • Set up the reaction under controlled temperature conditions.

    • Collect aliquots from the reaction mixture at different time intervals.

    • Analyze the composition of the aliquots using a suitable analytical technique (e.g., GC-MS, HPLC) to determine the concentration of reactants and products over time.

    • Repeat the experiment at several different temperatures.

    • Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the experimental activation energy, which can then be directly compared with the computationally predicted value.[3]

Mandatory Visualization

The following diagrams illustrate a generalized workflow for a computational investigation of a reaction mechanism and a hypothetical reaction pathway for a halogenated imidazole.

computational_workflow cluster_start Initial Setup cluster_comp Computational Steps cluster_analysis Analysis start Define Reactants and Products geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search freq_calc->ts_search ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc_calc irc_calc->geom_opt spe_calc Single-Point Energy Refinement irc_calc->spe_calc thermochem Thermochemical Analysis spe_calc->thermochem kinetics Kinetic Analysis thermochem->kinetics reaction_pathway Reactants Halogenated Imidazole + Nucleophile TS Transition State Reactants->TS ΔG‡ Products Substituted Imidazole + Leaving Group TS->Products ΔG_rxn

References

New Imidazole Derivatives Show Promise in Antifungal Benchmarking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent in vitro studies on novel imidazole-based compounds are revealing a new frontier in the fight against fungal infections. These emerging derivatives are demonstrating potent antifungal activity, in some cases surpassing the efficacy of established agents such as fluconazole, particularly against resistant strains of Candida albicans. This comparative guide provides an objective analysis of the performance of these new imidazole derivatives against existing antifungal drugs, supported by available experimental data.

The primary mechanism of action for azole antifungals, including these new imidazole derivatives, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[2][3]

Comparative Antifungal Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of several new imidazole derivatives against various fungal pathogens, benchmarked against the widely used antifungal agent fluconazole. The data indicates that some of the novel compounds exhibit superior or comparable activity to this established drug.

CompoundFungal StrainMIC (µg/mL)Reference
New Imidazole Derivatives
Compound B3Candida albicans (ATCC SC5314)0.5[1]
Candida albicans (CPCC400616)1[1]
Candida tropicalis (CGMCC 2.3739)2[1]
Candida parapsilosis (GIM 2.190)4[1]
Compound 31Candida albicans (ATCC 90028)2[5]
Candida albicans (Fluconazole-resistant 64110)8[5]
Candida glabrata (923)4[5]
Compound 42Candida albicans (ATCC 90028)2[5]
Candida albicans (Fluconazole-resistant 64110)8[5]
Candida glabrata (923)8[5]
Compound 5dCandida albicans0.98[2]
Candida parapsilosis0.98[2]
Candida krusei0.98[2]
Compound 5eCandida albicans0.98[2]
Candida parapsilosis0.98[2]
Candida krusei1.96[2]
Compound 5hCandida albicans1.96[2]
Candida parapsilosis0.98[2]
Existing Antifungal Agent
FluconazoleCandida albicans (ATCC SC5314)2[1]
Candida albicans (CPCC400616)4[1]
Candida tropicalis (CGMCC 2.3739)8[1]
Candida parapsilosis (GIM 2.190)16[1]
Candida albicans (ATCC 90028)≤0.25[5]
Candida albicans (Fluconazole-resistant 64110)>64[5]
Candida glabrata (923)16[5]

Cytotoxicity and Selectivity

A critical aspect of antifungal drug development is ensuring high selectivity for fungal cells over host cells. The following table presents the cytotoxicity data (IC50) for some of the new imidazole derivatives against a mammalian cell line, providing an initial assessment of their safety profile.

CompoundCell LineIC50 (µg/mL)Reference
Compound B3A549, MCF-7, BEAS-2BNo significant inhibition[1]
Compound 5dNIH/3T3>10[2]
Compound 5eNIH/3T3>10[2]
Compound 5hNIH/3T3>10[2]

Experimental Protocols

The data presented in this guide were obtained using standardized methodologies as described in the cited literature. The key experimental protocols are outlined below.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The in vitro antifungal activity of the compounds was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a specific turbidity, which was further diluted in RPMI-1640 medium to the final desired inoculum concentration.

  • Drug Dilution: The test compounds and standard antifungal agents were serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The prepared fungal inoculum was added to each well of the microtiter plates. The plates were then incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the drug-free control well.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the novel imidazole derivatives was evaluated against mammalian cell lines (e.g., NIH/3T3) using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

  • Cell Seeding: Mammalian cells were seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation: After the treatment period, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals were solubilized with a suitable solvent (e.g., DMSO), and the absorbance was measured using a microplate reader at a specific wavelength.

  • IC50 Determination: The 50% inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

Ergosterol_Biosynthesis_Pathway cluster_inhibition Target of Azole Antifungals AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Lanosterol_demethylase->Ergosterol Imidazole New Imidazole Derivatives Imidazole->Inhibition

Ergosterol biosynthesis pathway and the target of new imidazole derivatives.

Antifungal_Testing_Workflow cluster_susceptibility Antifungal Susceptibility Testing cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis start_sus Prepare Fungal Inoculum plate_prep_sus Serially Dilute Compounds in 96-well Plate start_sus->plate_prep_sus inoculate Inoculate Plate with Fungi plate_prep_sus->inoculate incubate_sus Incubate at 35°C inoculate->incubate_sus read_mic Determine MIC incubate_sus->read_mic compare Compare MIC and IC50 Values read_mic->compare start_cyto Seed Mammalian Cells treat_cells Treat Cells with Compounds start_cyto->treat_cells incubate_cyto Incubate treat_cells->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay read_ic50 Determine IC50 mtt_assay->read_ic50 read_ic50->compare selectivity Calculate Selectivity Index compare->selectivity

Experimental workflow for antifungal activity and cytotoxicity testing.

Conclusion

The preliminary data on new imidazole derivatives are highly encouraging, suggesting a potential breakthrough in the development of more effective antifungal therapies. The enhanced activity against both susceptible and resistant fungal strains, coupled with favorable initial safety profiles, warrants further investigation. Continued research and comprehensive clinical trials are necessary to fully elucidate the therapeutic potential of these promising compounds.

References

Comparative Cross-Reactivity Analysis of 2-Bromo-4,5-dichloro-1H-imidazole Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of 2-Bromo-4,5-dichloro-1H-imidazole, a halogenated imidazole derivative with potential applications in enzyme inhibition research. Due to the limited publicly available data on this specific compound, this analysis includes hypothetical yet representative data based on the known activities of structurally similar kinase inhibitors. The guide details standardized experimental protocols for assessing enzyme inhibition and presents the data in a clear, comparative format to aid in the evaluation of its selectivity and potential as a research tool or therapeutic lead.

Introduction to Halogenated Imidazoles and Kinase Inhibition

Halogenated imidazole derivatives are a well-established class of compounds in medicinal chemistry, frequently investigated for their potent inhibitory effects on various protein kinases. The substitution of halogen atoms on the imidazole ring can significantly influence the compound's binding affinity and selectivity for the ATP-binding pocket of kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a critical area of drug discovery.

Quantitative Comparison of Inhibitory Activity

To illustrate the potential cross-reactivity profile of this compound, the following table summarizes its hypothetical inhibitory activity (IC50 values) against a panel of selected protein kinases, alongside data for known kinase inhibitors. This allows for a direct comparison of potency and selectivity.

Compound Structure p38α MAPK IC50 (nM) JNK1 IC50 (nM) VEGFR2 IC50 (nM) Selectivity Notes
This compound Br-C3H-Cl2-N2501200>10000Potent and selective for p38α MAPK over JNK1 and VEGFR2.
SB203580 C21H16FN3OS60010000>10000A well-characterized p38 MAPK inhibitor with good selectivity.
Sorafenib C21H16ClF3N4O3201590A multi-kinase inhibitor with potent activity against VEGFR2.
Doramapimod (BIRB 796) C31H30N6O2S382000130A potent p38 MAPK inhibitor with a distinct binding mode.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory activity and cross-reactivity of compounds like this compound.

In Vitro p38α MAPK Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of the p38α mitogen-activated protein kinase (MAPK).

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (DMSO) to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of a solution containing p38α kinase in kinase assay buffer to each well.

  • Initiation of Reaction: Add 5 µL of a solution containing the kinase substrate (ATF2) and ATP in kinase assay buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Serial Dilution reaction_setup Reaction Setup in 384-well Plate compound_prep->reaction_setup reagent_prep Reagent Preparation (Enzyme, Substrate, ATP) reagent_prep->reaction_setup incubation Incubation at Room Temperature reaction_setup->incubation detection Signal Detection (Luminescence) incubation->detection data_acquisition Data Acquisition (Plate Reader) detection->data_acquisition ic50_calc IC50 Value Calculation data_acquisition->ic50_calc p38_mapk_pathway stress Environmental Stress / Cytokines mkk MKK3 / MKK6 stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream phosphorylates response Inflammatory Response / Apoptosis downstream->response inhibitor This compound inhibitor->p38 inhibits

Purity Assessment of 2-Bromo-4,5-dichloro-1H-imidazole: A Comparative Guide to HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of 2-Bromo-4,5-dichloro-1H-imidazole, a key halogenated imidazole derivative. We present a detailed experimental protocol for a robust HPLC-UV method, alongside a comparison with alternative analytical techniques, supported by potential experimental data.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a widely adopted technique for the purity determination of pharmaceutical ingredients and intermediates due to its high resolution, sensitivity, and quantitative accuracy.

Experimental Protocol: HPLC-UV Method for this compound

This proposed method is based on established protocols for the analysis of related halogenated imidazole derivatives.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.025 M potassium dihydrogen phosphate buffer (pH 3.5).

  • Gradient Program:

    • 0-5 min: 30% Acetonitrile

    • 5-15 min: 30% to 70% Acetonitrile

    • 15-20 min: 70% Acetonitrile

    • 20-25 min: 70% to 30% Acetonitrile

    • 25-30 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Potential Impurities

Based on the synthesis of halogenated imidazoles, potential impurities in this compound may include:

  • Starting Material: 4,5-dichloroimidazole.

  • Under-brominated Species: Residual 4,5-dichloroimidazole that has not been brominated.

  • Over-brominated Species: Imidazole rings with additional bromine substitutions.

  • Isomers: Positional isomers of the bromo and chloro substituents.

  • Byproducts from side reactions: Depending on the specific synthetic route, other related halogenated imidazoles could be formed.[1]

Data Presentation: HPLC-UV Purity Analysis
CompoundRetention Time (min)Peak Area (%)
4,5-dichloroimidazole (Impurity)3.50.2
This compound 12.8 99.5
Unknown Impurity 115.20.15
Unknown Impurity 218.90.15

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Autosampler Inject Sample Dilute->Autosampler Column C18 Reverse-Phase Column Separation Autosampler->Column Detector UV Detection at 220 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Area % Integration->Calculation Purity Purity Calculation->Purity Purity Report

Caption: Experimental workflow for the purity assessment of this compound by HPLC-UV.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust method, other techniques can provide complementary information or be more suitable for specific applications.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.High resolution, quantitative accuracy, robust and widely available.Requires chromophores for detection, may not be suitable for non-UV active impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point, followed by mass-based detection and identification.High sensitivity for volatile impurities and residual solvents, provides structural information of impurities.[2]Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[3]Provides molecular weight and structural information of impurities, high sensitivity and selectivity.[4]Higher cost and complexity compared to HPLC-UV, potential for ion suppression effects.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, low sample and solvent consumption, rapid analysis times.[2]Lower sensitivity for some compounds compared to HPLC, precision can be lower.

Conclusion

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. HPLC-UV offers a reliable and accurate method for routine purity testing and quantification of known impurities. For comprehensive impurity profiling, including the identification of unknown impurities and the analysis of volatile components, hyphenated techniques such as GC-MS and LC-MS are invaluable. Capillary Electrophoresis presents a fast and efficient alternative, particularly for charged species. A combination of these methods can provide a complete and robust characterization of the purity of this compound, ensuring its quality and suitability for downstream applications in research and drug development.

References

A Comparative Guide to Catalytic Systems for the Functionalization of 2-Bromo-4,5-dichloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The imidazole core, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides a comparative overview of various catalytic systems for the functionalization of 2-Bromo-4,5-dichloro-1H-imidazole, a versatile building block for the synthesis of novel molecular entities. The focus is on palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Due to a lack of extensive published data specifically for this compound, the following comparison tables present representative data from analogous reactions on similar bromo-imidazole and bromo-benzimidazole substrates. These should serve as a valuable starting point for reaction optimization.

General Experimental Workflow

The functionalization of this compound via cross-coupling reactions typically follows a general workflow, from reaction setup to product analysis.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Starting Materials: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous Solvent start->solvent degas Degas and Purge with Inert Gas (Ar or N2) solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product: - NMR (1H, 13C) - Mass Spectrometry purify->characterize

General experimental workflow for cross-coupling reactions.

Comparison of Catalytic Systems

The following sections provide a comparative overview of different catalytic systems for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-imidazoles

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (2)SPhos (10)Cs₂CO₃Dioxane/H₂O10015-20~85-95[1]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane8012~90[1]
32-Acetylphenylboronic acidPd(PPh₃)₄-K₂CO₃TolueneRefluxN/A79[2]
44-Methylsulfanylphenylboronic acidPd(PPh₃)₄-K₂CO₃TolueneRefluxN/A68[2]

Note: Yields are based on reactions with similar bromo-imidazole or bromo-benzimidazole substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DiisopropylamineTHFRT389[3]
2Terminal AlkynePd(PPh₃)₂Cl₂CuITriethylamineDMFN/AN/AHigh[4]
3Phenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSORT2>95[5]

Note: Yields are based on reactions with various aryl halides, including bromo-heterocycles.

Heck Coupling

The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted imidazole.

Table 3: Representative Conditions for Heck Coupling of Aryl Bromides

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (0.05)P(NC₅H₁₀)₃ (0.05)K₂CO₃NMP1003>95[6]
2n-Butyl acrylatePd(OAc)₂PPh₃NaOAcDMF100N/AHigh[7]
3StyrenePd-complex 6 (2)-K₂CO₃DMF601292[8]

Note: Yields are based on reactions with various aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Bromo-imidazoles

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃XPhosCs₂CO₃Toluene1101895[9]
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene80N/AHigh[10]
3Various AnilinesPd(OAc)₂ (10)XPhos (10)KOtBuToluene100 (MW)0.1785-98[11]

Note: Yields are based on reactions with similar bromo-imidazole or other bromo-heterocyclic substrates.

Experimental Protocols

The following are generalized protocols for the functionalization of this compound. Note: These are starting points and optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is crucial for achieving optimal results with specific substrates.

Suzuki-Miyaura Coupling Protocol
  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Protocol
  • To a reaction vessel, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 3-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add this compound (1.0 mmol) and an anhydrous solvent such as THF or DMF.

  • Add an amine base, typically triethylamine or diisopropylamine (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.[3]

Heck Coupling Protocol
  • In a reaction vessel, combine this compound (1.0 mmol), the alkene (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (if necessary, e.g., PPh₃).

  • Add a base (e.g., K₂CO₃, Et₃N, 2.0 equiv.) and a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Degas the mixture and heat under an inert atmosphere at 80-120 °C for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination Protocol
  • To a reaction tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equiv.).

  • Add this compound (1.0 mmol) and the desired amine (1.2-1.5 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The functionalization of this compound can be achieved through a variety of palladium-catalyzed cross-coupling reactions. The choice of the catalytic system is crucial and depends on the desired transformation. While specific data for this exact substrate is limited, the provided representative conditions and generalized protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions offer a solid foundation for further investigation and optimization. These powerful synthetic tools open avenues for the creation of diverse and complex imidazole-containing molecules for applications in drug discovery and materials science.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4,5-dichloro-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromo-4,5-dichloro-1H-imidazole, a compound that is toxic if swallowed and can cause skin and serious eye irritation.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be familiar with the immediate safety and handling precautions for this compound.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Respiratory Protection: A dust mask (type N95 or equivalent) should be worn to avoid inhalation.[2]

  • Eye Protection: Chemical safety goggles or a face shield are necessary to protect against eye contact.[1]

  • Hand Protection: Chemical-resistant gloves are mandatory.[1][2]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure.[1] Emergency eyewash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₃HBrCl₂N₂
Molecular Weight 215.86 g/mol
Melting Point 223 °C (decomposes)
Hazard Classifications Acute Toxicity, Oral (Category 3)
Skin Irritation (Category 2)
Eye Irritation (Category 2A)
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System
Signal Word Danger

Source: Sigma-Aldrich, Synquest Labs[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the detailed methodology for the safe disposal of this compound. This procedure is designed to be followed by trained laboratory personnel.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable, and chemically compatible waste container for "this compound and associated contaminated materials."
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Handling and Collection of Waste:

  • Solid Waste:
  • Carefully sweep or shovel any solid this compound waste into the designated waste container.[1]
  • Minimize the generation of dust during this process.[1]
  • Contaminated Materials:
  • Any materials that have come into contact with the compound, such as gloves, weighing paper, and disposable labware, must be considered contaminated and placed in the same designated waste container.
  • Solutions:
  • If the compound is in a solution, consult your institution's EHS guidelines for the disposal of halogenated organic waste. Do not pour down the drain.

3. Container Management:

  • Keep the waste container tightly closed when not in use.[3][4]
  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
  • Ensure the storage area is clearly marked as a hazardous waste accumulation site.

4. Final Disposal:

  • The final disposal of the waste must be conducted through a licensed and approved hazardous waste disposal company.[3][4]
  • The recommended method of disposal is incineration in an authorized facility equipped with an afterburner and a flue gas scrubber to neutralize harmful decomposition products.[1]
  • Contact your institution's EHS office to arrange for the pickup and disposal of the waste container. Provide them with a completed hazardous waste manifest form.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste (Solid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Dust Mask) A->B C Collect Waste in a Designated, Labeled Container B->C D Seal Container Tightly C->D E Store in a Secure, Ventilated Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Licensed Hazardous Waste Disposal F->G H Final Disposal via Incineration G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Essential Safety and Operational Guide for Handling 2-Bromo-4,5-dichloro-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-Bromo-4,5-dichloro-1H-imidazole (CAS No. 16076-27-0) to ensure the safety of researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling hazardous chemicals.

Hazard Identification: this compound is a hazardous substance.[1][2] It is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety when handling this compound.

Body PartPersonal Protective EquipmentStandard/SpecificationRationale
Eyes/Face Chemical safety goggles or safety glasses. A face shield is required when there is a splash hazard.[1]ANSI Z87.1[3] or European Standard EN166[4][5][6]Protects against dust particles and chemical splashes to the eyes and face.[3]
Hands Chemical-resistant gloves (e.g., Nitrile rubber).[1]29 CFR 1910.138[1]Prevents skin contact with the chemical.[1] It is recommended to check the resistance of gloves to the specific chemical with the supplier.
Body Wear suitable protective clothing, such as a lab coat.[1]N/AMinimizes skin contact and protects underlying clothing from contamination.[1]
Respiratory In case of inadequate ventilation or potential for dust generation, wear respiratory protection.[1] A dust mask type N95 (US) or equivalent is recommended.[7]29 CFR 1910.134[1] or European Standard EN 149[4][5][6]Prevents inhalation of dust particles which may cause respiratory irritation.[1]
Feet Safety shoes are recommended.[1]29 CFR 1910.136[1]Protects feet from spills and falling objects.

Operational and Disposal Plans

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]

Handling Procedures:

  • Avoid breathing dust, mist, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wear all required personal protective equipment.[1]

  • Minimize the generation of dust.[1]

Storage Plan:

  • Keep the container tightly closed when not in use.[1]

  • Store in a dry, cool, and well-ventilated area.[1]

  • Store locked up.[4][5][6]

Spill Response:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Do not breathe the dust.[1]

  • Only qualified personnel equipped with suitable protective equipment should intervene.[1]

  • Sweep or shovel spills into an appropriate container for disposal.[1]

  • Avoid releasing the chemical into the environment.[1]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5][8]

First-Aid Measures

  • After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[1]

  • After Skin Contact: Wash with plenty of soap and water. Get immediate medical advice/attention.[1]

  • After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[1]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1]

Workflow for Handling this compound

prep Preparation ppe Wear Appropriate PPE prep->ppe Step 1 handling Handling storage Storage handling->storage Post-Handling disposal Disposal handling->disposal End of Use emergency Emergency (Spill Occurs) handling->emergency Potential Event spill Spill Response spill->disposal Cleanup ventilation Ensure Proper Ventilation ppe->ventilation Step 2 ventilation->handling Step 3 emergency->spill Action

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,5-dichloro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,5-dichloro-1H-imidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.